Product packaging for N-Vanillyloctanamide(Cat. No.:CAS No. 58493-47-3)

N-Vanillyloctanamide

Numéro de catalogue: B036664
Numéro CAS: 58493-47-3
Poids moléculaire: 279.37 g/mol
Clé InChI: JYZDUDMWJFJCON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide is a member of phenols and a member of methoxybenzenes.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide has been reported in Capsicum annuum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO3 B036664 N-Vanillyloctanamide CAS No. 58493-47-3

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

58493-47-3

Formule moléculaire

C16H25NO3

Poids moléculaire

279.37 g/mol

Nom IUPAC

N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide

InChI

InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19)

Clé InChI

JYZDUDMWJFJCON-UHFFFAOYSA-N

SMILES canonique

CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Autres numéros CAS

58493-47-3

Synonymes

N-VANILLYLOCTANAMIDE

Origine du produit

United States

Foundational & Exploratory

N-Vanillyloctanamide's Mechanism of Action on TRPV1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and a variety of endogenous and exogenous chemical ligands. Its activation on sensory neurons is a key event in the generation of pain and neurogenic inflammation. Among the synthetic agonists of TRPV1, N-Vanillyloctanamide stands out as a structural analog of capsaicin, the pungent component of chili peppers. Understanding its precise mechanism of action is paramount for the development of novel analgesics and therapeutic agents targeting TRPV1. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling cascades initiated by this compound upon binding to the TRPV1 receptor.

Data Presentation: Quantitative Analysis of Vanilloid Agonist Activity on TRPV1

Table 1: Agonist Potency (EC50) on TRPV1

AgonistCell TypeAssay TypeEC50Reference
CapsaicinRat DRG NeuronsCalcium Imaging~200 nM[1]
CapsaicinHEK293-hTRPV1Whole-Cell Patch Clamp7.59 ± 6.15 nM[2]
Resiniferatoxin (RTX)Sensory NeuronsCalcium ImagingLower than Capsaicin[3]
N-Arachidonoyl dopamine (NADA)HEK293-hTRPV1Functional AssayEqui-potent to Capsaicin[4]
Anandamide (AEA)HEK293-hTRPV1Whole-Cell Patch Clamp30-50% efficacy of Capsaicin[5]
VanillinCHO-rTRPV1ElectrophysiologyWeak Agonist[6]

Table 2: Binding Affinity (Ki) and Desensitization (IC50) for TRPV1

LigandParameterCell TypeAssay TypeValueReference
Anandamide (AEA)KiRecombinant CellsRadioligand Displacement~2 µM[5]
CapsazepineIC50 (Antagonist)HEK293-TRPV1Whole-Cell Patch Clamp30.7 ± 7.77 nM[7]
AG1529 (Antagonist)IC50HEK293-hTRPV1Electrophysiology0.92 µM[8]

Core Mechanism of Action: Binding, Activation, and Desensitization

The interaction of this compound with TRPV1 is presumed to follow the canonical mechanism established for capsaicin and other vanilloid agonists. This involves a direct binding event that triggers a conformational change in the channel, leading to its opening and subsequent desensitization.

Binding and Channel Gating

This compound, possessing a vanillyl head group and a hydrophobic acyl chain, is thought to bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding site is formed by residues from the transmembrane domains S3 and S4, and the S4-S5 linker of one subunit, as well as the pore domain of an adjacent subunit. The binding of the agonist induces a conformational change that is transmitted to the channel gate, located at the intracellular end of the pore, leading to its opening. This allows for the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients.[9]

Ion Permeation and Depolarization

The opening of the TRPV1 channel results in a rapid influx of cations. The channel is highly permeable to Ca2+, which acts as a crucial second messenger in downstream signaling.[10] The influx of positive ions leads to depolarization of the neuronal membrane. If this depolarization reaches the threshold, it will trigger the firing of action potentials, propagating the nociceptive signal to the central nervous system.

Desensitization: A Two-Phased Process

A hallmark of TRPV1 activation by agonists is the subsequent desensitization, a process that underlies the analgesic properties of topical capsaicin. This phenomenon occurs in two phases:

  • Acute Desensitization: This rapid, Ca2+-dependent process is initiated by the influx of calcium through the activated TRPV1 channel. Elevated intracellular Ca2+ leads to the binding of calmodulin to the C-terminus of TRPV1, which promotes a conformational change that favors a closed or non-conductive state.[11]

  • Tachyphylaxis and Prolonged Desensitization: With sustained or repeated agonist application, a more profound and longer-lasting desensitization occurs. This involves the dephosphorylation of the TRPV1 channel by the Ca2+-dependent phosphatase, calcineurin.[12] This dephosphorylation counteracts the sensitizing effects of kinases and can lead to the internalization of the receptor from the cell surface.[13]

Downstream Signaling Pathways

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways not only propagate the initial signal but also modulate the sensitivity of the TRPV1 channel itself.

Protein Kinase C (PKC) and Protein Kinase A (PKA) Mediated Sensitization

Both PKC and PKA are key kinases that can phosphorylate TRPV1, leading to its sensitization.[12][14] Inflammatory mediators often act through G-protein coupled receptors that activate phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, which can then phosphorylate serine and threonine residues on TRPV1, increasing its sensitivity to agonists and heat.[15][16] Similarly, activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels activate PKA, which also phosphorylates TRPV1, leading to its sensitization.[8][17] This sensitization manifests as a lower threshold for activation and an enhanced response to stimuli.

Calcineurin-NFAT Pathway

The sustained increase in intracellular Ca2+ following TRPV1 activation can activate the Ca2+-calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[18][19] Dephosphorylated NFAT translocates to the nucleus, where it can regulate the expression of various genes, including those involved in inflammatory responses.[20][21] This pathway provides a link between TRPV1 activation and longer-term changes in cellular function.

Mandatory Visualizations

Signaling Pathway of this compound on TRPV1

TRPV1_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel Ca2_ion Ca²⁺ TRPV1->Ca2_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx NVA This compound NVA->TRPV1 Binds PKC PKC Ca2_ion->PKC Activates Calcineurin Calcineurin Ca2_ion->Calcineurin Activates Desensitization Channel Desensitization Ca2_ion->Desensitization Depolarization Membrane Depolarization Na_ion->Depolarization AP Action Potential Propagation Depolarization->AP PKC->TRPV1 Phosphorylates (Sensitization) PKA PKA PKA->TRPV1 Phosphorylates (Sensitization) NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates Calcineurin->Desensitization Contributes to NFAT NFAT NFAT_P->NFAT Gene Gene Expression NFAT->Gene Translocates to Nucleus

Caption: this compound activates TRPV1, leading to cation influx and downstream signaling.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_patch Whole-Cell Patch Clamp cluster_calcium Calcium Imaging Culture Cell Culture (HEK293-TRPV1 or DRG Neurons) Patch_Setup Establish Whole-Cell Configuration Culture->Patch_Setup Load_Dye Load Cells with Ca²⁺ Indicator (e.g., Fura-2) Culture->Load_Dye Baseline Record Baseline Current Patch_Setup->Baseline NVA_App Apply this compound (Varying Concentrations) Baseline->NVA_App Record_Current Record Evoked Currents NVA_App->Record_Current Analysis_Patch Analyze Current-Voltage Relationship & Dose-Response Record_Current->Analysis_Patch Baseline_Ca Measure Baseline Fluorescence Load_Dye->Baseline_Ca NVA_App_Ca Apply this compound Baseline_Ca->NVA_App_Ca Record_Fluo Record Changes in Fluorescence NVA_App_Ca->Record_Fluo Analysis_Ca Quantify Intracellular Ca²⁺ Concentration Record_Fluo->Analysis_Ca

References

An In-depth Technical Guide to N-Vanillyloctanamide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyloctanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Structurally similar to capsaicin, the pungent compound in chili peppers, this compound exhibits a range of interesting biological activities, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, with a focus on experimental methodologies and signaling pathways relevant to researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound, with the IUPAC name N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide, consists of a vanillylamine moiety (derived from vanillin) and an eight-carbon acyl chain (octanoyl group). This structure is key to its interaction with the TRPV1 receptor.

IdentifierValue
IUPAC Name N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide[1]
CAS Number 58493-47-3[1]
Molecular Formula C16H25NO3[1]
Canonical SMILES CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC[1]
InChI Key JYZDUDMWJFJCON-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.

PropertyValueSource
Molecular Weight 279.37 g/mol [1]
Melting Point 42-44 °C
Boiling Point 420.8 °C at 760 mmHg[2]
Density 1.043 g/cm³[2]
LogP 4.06[2]
pKa Not explicitly found, but the phenolic hydroxyl group suggests weak acidity.
Solubility Limited solubility in water due to the long hydrophobic octyl chain. More soluble in non-polar organic solvents.

Biological Activity and Mechanism of Action

This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat, acidity, and pungent chemicals.

TRPV1 Receptor Activation

The binding of this compound to the TRPV1 receptor induces a conformational change, opening the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of positive ions leads to depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system, resulting in the perception of a pungent or burning sensation.

Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the receptor becomes less responsive to further stimuli. This phenomenon is the basis for the analgesic effects of some vanilloids.

Signaling Pathway

The activation of the TRPV1 receptor by this compound initiates a complex signaling cascade within the sensory neuron. The initial influx of Ca²⁺ acts as a second messenger, activating various downstream signaling molecules.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Na_influx Na⁺ Influx TRPV1->Na_influx Opens NVA This compound NVA->TRPV1 Binds to PKC PKC Ca_influx->PKC Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates Desensitization Receptor Desensitization Ca_influx->Desensitization Induces Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (e.g., Substance P, CGRP) Action_Potential->Neuropeptide_Release Triggers PKC->TRPV1 Phosphorylates (Sensitization) PKA PKA PKA->TRPV1 Phosphorylates (Sensitization) Calcineurin->TRPV1 Dephosphorylates (Desensitization)

TRPV1 Signaling Pathway Activation by this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-vanillyl amides is the acylation of vanillylamine with the corresponding acyl chloride. The following is a representative protocol.

Materials:

  • Vanillylamine hydrochloride

  • Octanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Freebase Vanillylamine Preparation: Dissolve vanillylamine hydrochloride in water and neutralize with a stoichiometric amount of NaOH solution to precipitate the freebase vanillylamine. Filter, wash with cold water, and dry the precipitate.

  • Acylation Reaction: Dissolve the dried vanillylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of octanoyl chloride to the cooled solution while stirring.

  • Add a slight excess of a base, such as triethylamine or aqueous NaOH, to neutralize the HCl generated during the reaction.

  • Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow Start Start Prepare_Vanillylamine Prepare Freebase Vanillylamine Start->Prepare_Vanillylamine Dissolve_Reactants Dissolve Vanillylamine in Dichloromethane Prepare_Vanillylamine->Dissolve_Reactants Cooling Cool Reaction Mixture (Ice Bath) Dissolve_Reactants->Cooling Add_Acyl_Chloride Add Octanoyl Chloride Cooling->Add_Acyl_Chloride Add_Base Add Base Add_Acyl_Chloride->Add_Base Stirring Stir at Room Temperature Add_Base->Stirring Workup Aqueous Work-up (Washings) Stirring->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification End End Purification->End

General Workflow for the Synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of this compound. The following is a representative reverse-phase HPLC method adapted from protocols for similar capsaicinoids.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 280 nm, which is near the absorbance maximum for the vanillyl group.[2]

  • Column Temperature: 25-30 °C.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Standard Preparation:

  • Prepare a stock solution of high-purity this compound standard in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Inject the standards to generate a calibration curve for quantification.

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (e.g., ACN:H₂O with Acid) Start->Prepare_Mobile_Phase Equilibrate_System Equilibrate HPLC System with Mobile Phase Prepare_Mobile_Phase->Equilibrate_System Prepare_Standards Prepare Calibration Standards Inject_Standards Inject Standards Prepare_Standards->Inject_Standards Prepare_Sample Prepare Sample Solution Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_System->Inject_Standards Equilibrate_System->Inject_Sample Generate_Calibration_Curve Generate Calibration Curve Inject_Standards->Generate_Calibration_Curve Analyze_Data Analyze Data & Quantify Generate_Calibration_Curve->Analyze_Data Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Acquire_Data->Analyze_Data End End Analyze_Data->End

General Workflow for HPLC Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the vanillyl ring.

  • Methoxy Protons: A sharp singlet around 3.8-3.9 ppm corresponding to the -OCH₃ group.

  • Methylene Protons: A doublet around 4.3-4.4 ppm for the -CH₂- group attached to the nitrogen, coupled to the adjacent NH proton.

  • Amide Proton: A broad singlet or triplet (depending on coupling) for the -NH- proton, typically in the range of 5.5-8.5 ppm.

  • Alkyl Chain Protons: A series of multiplets in the upfield region (0.8-2.5 ppm) corresponding to the protons of the octanoyl chain, with a characteristic triplet for the terminal methyl group around 0.9 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (around 170-175 ppm) for the amide carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (110-150 ppm).

  • Methoxy Carbon: A signal around 56 ppm.

  • Methylene Carbon: A signal for the -CH₂- group adjacent to the nitrogen.

  • Alkyl Chain Carbons: A series of signals in the upfield region corresponding to the carbons of the octanoyl chain.

Conclusion

This compound is a valuable tool for researchers studying the TRPV1 receptor and its role in various physiological and pathological processes. Its well-defined chemical structure and predictable biological activity make it a useful pharmacological probe. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, enabling further investigation into its therapeutic potential. A thorough understanding of its physicochemical properties and the signaling pathways it modulates is essential for the design of future experiments and the development of novel therapeutics targeting the vanilloid receptor system.

References

N-Vanillyloctanamide: A Synthetic Capsaicin Analogue for Pain Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Vanillyloctanamide, a synthetic analogue of capsaicin, the pungent compound in chili peppers, has emerged as a valuable tool in the study of pain pathways and the development of novel analgesics. Its specific interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociception, makes it a compound of significant interest. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

This compound exhibits a pharmacological profile comparable to capsaicin, with a notable difference in potency. The following table summarizes key quantitative data for these two vanilloids.

ParameterThis compound (Nonivamide)CapsaicinReference(s)
Potency (relative to Capsaicin) Approximately half-[1]
TRPV1 Activation (EC50) Not explicitly found, but implied to be higher than capsaicin~26-50 nM in recombinant systems[2]
Effect on Sensory Neurons Depletion of Substance P and somatostatinGenerally larger depletion of Substance P and somatostatin than this compound[1]

Mechanism of Action: TRPV1 Activation and Downstream Signaling

This compound exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] The binding of this compound to the intracellular vanilloid binding site of TRPV1 triggers a conformational change, leading to channel opening and an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[3] This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.

Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, rendering the neuron less responsive to subsequent painful stimuli. This desensitization is a key mechanism underlying the analgesic properties of vanilloids.

The activation of TRPV1 initiates a complex downstream signaling cascade. The influx of calcium activates various intracellular signaling pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[4] These kinases can, in turn, phosphorylate TRPV1, modulating its sensitivity.[4] Furthermore, the depolarization of sensory nerve terminals triggers the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from both central and peripheral nerve endings.[1][4][5] These neuropeptides contribute to neurogenic inflammation and the transmission of pain signals.[4][5]

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Ca2_Influx Ca²⁺ Influx TRPV1->Ca2_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx This compound This compound This compound->TRPV1 binds Depolarization Depolarization Ca2_Influx->Depolarization PKA_PKC PKA / PKC Activation Ca2_Influx->PKA_PKC Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Neuropeptide_Release Substance P & CGRP Release Depolarization->Neuropeptide_Release Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Pain_Transmission Enhanced Pain Transmission Neuropeptide_Release->Pain_Transmission

TRPV1 Signaling Pathway

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of vanillylamine with octanoyl chloride.[6][7]

Materials:

  • Vanillylamine hydrochloride

  • Octanoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve vanillylamine hydrochloride in water. Add an equivalent amount of sodium bicarbonate to neutralize the hydrochloride and free the amine.

  • Biphasic System: Add chloroform to the aqueous solution to create a biphasic system.

  • Acylation: While stirring vigorously, slowly add octanoyl chloride (1-1.2 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro TRPV1 Activation Assay: Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound in Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor.[3][8][9][10]

Calcium_Imaging_Workflow Cell_Culture 1. Culture HEK293-TRPV1 cells on coverslips Dye_Loading 2. Load cells with Fluo-4 AM (calcium indicator) Cell_Culture->Dye_Loading Baseline 3. Record baseline fluorescence Dye_Loading->Baseline Stimulation 4. Apply this compound Baseline->Stimulation Data_Acquisition 5. Record fluorescence changes Stimulation->Data_Acquisition Analysis 6. Analyze fluorescence intensity to determine [Ca²⁺]i increase Data_Acquisition->Analysis

Calcium Imaging Workflow

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated coverslips or 96-well plates

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (positive control, in DMSO)

  • Ionomycin (positive control for maximal calcium influx)

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm)

Procedure:

  • Cell Preparation: Seed HEK293-TRPV1 cells onto poly-L-lysine coated coverslips or into a 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium, wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Data Acquisition:

    • Place the coverslip on the stage of a fluorescence microscope or the plate in a plate reader.

    • Establish a stable baseline fluorescence reading for a few minutes.

    • Apply this compound at various concentrations to the cells using a perfusion system or by direct addition.

    • Record the change in fluorescence intensity over time.

    • As a positive control, apply a known concentration of capsaicin.

    • At the end of the experiment, apply ionomycin to determine the maximal fluorescence response.

  • Data Analysis:

    • Measure the peak fluorescence intensity after the application of this compound.

    • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.

    • Construct a dose-response curve by plotting the fluorescence change against the concentration of this compound to determine the EC₅₀ value.

In Vivo Analgesia Model: Formalin Test

The formalin test is a widely used model of tonic chemical pain that is sensitive to various classes of analgesics. It produces a biphasic pain response, with the first phase representing direct nociceptor activation and the second phase involving inflammatory pain and central sensitization.[11][12][13][14]

Formalin_Test_Workflow Acclimatization 1. Acclimatize mice to observation chambers Drug_Administration 2. Administer this compound (or vehicle/positive control) Acclimatization->Drug_Administration Formalin_Injection 3. Inject formalin into the hind paw Drug_Administration->Formalin_Injection Phase1_Observation 4. Observe and score licking/biting (Phase 1: 0-5 min) Formalin_Injection->Phase1_Observation Interphase 5. Interphase (5-15 min) Phase1_Observation->Interphase Phase2_Observation 6. Observe and score licking/biting (Phase 2: 15-30 min) Interphase->Phase2_Observation Data_Analysis 7. Analyze and compare pain scores Phase2_Observation->Data_Analysis

Formalin Test Workflow

Materials:

  • Male mice (e.g., C57BL/6, 20-25 g)

  • This compound solution (for subcutaneous or intraperitoneal administration)

  • Vehicle control (e.g., saline with Tween 80 and ethanol)

  • Positive control (e.g., morphine)

  • Formalin solution (typically 1-5% in saline)

  • Observation chambers with mirrors for clear viewing of paws

  • Video recording equipment (optional but recommended for unbiased scoring)

  • Timer

Procedure:

  • Acclimatization: Place individual mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

  • Drug Administration: Administer this compound, vehicle, or a positive control at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).

  • Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation and Scoring: Immediately after the injection, return the mouse to the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection. This phase reflects the direct activation of nociceptors.

    • Phase 2 (Late Phase): 15-30 minutes post-injection. This phase is associated with inflammatory responses and central sensitization.

  • Data Analysis:

    • Calculate the total time spent licking/biting for each phase for each animal.

    • Compare the pain scores of the this compound-treated group with the vehicle-treated group.

    • A significant reduction in the licking/biting time in either phase indicates an analgesic effect.

Conclusion

This compound serves as a potent and valuable synthetic capsaicin analogue for investigating the role of the TRPV1 receptor in pain and inflammation. Its predictable and reproducible effects, coupled with a well-defined mechanism of action, make it an essential tool for researchers in academia and industry. The detailed protocols provided in this guide offer a solid foundation for the synthesis, in vitro characterization, and in vivo evaluation of this compound and other novel vanilloid compounds in the quest for more effective pain therapies.

References

N-Vanillyloctanamide: A Technical Guide to its Synthesis, Mechanism of Action, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyloctanamide, a synthetic capsaicin analogue, has garnered significant interest within the scientific community for its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of this compound, covering its chemical synthesis, the molecular signaling pathways it modulates, and detailed protocols for its experimental investigation. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction and Discovery

This compound belongs to the class of vanilloid compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). While the precise initial discovery of this compound is not extensively documented in a singular publication, it emerged from the broader research into structure-activity relationships of capsaicin, the pungent component in chili peppers. As a synthetic analogue, this compound was developed to investigate the pharmacological properties of vanilloids and their interaction with the TRPV1 receptor. Its chemical formula is C₁₆H₂₅NO₃, and it is also known by the synonyms N-(4-Hydroxy-3-methoxybenzyl)octanamide and Caprylic acid vanillylamide.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 58493-47-3
Molecular Formula C₁₆H₂₅NO₃
Molecular Weight 279.37 g/mol
IUPAC Name N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide
Synonyms N-(4-Hydroxy-3-methoxybenzyl)octanamide, Caprylic acid vanillylamide

Chemical Synthesis of this compound

A highly efficient method for the synthesis of this compound involves the condensation of vanillylamine with octanoyl chloride in a biphasic system. This approach offers high yields and purity under mild reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-acyl vanillylamides.

Materials:

  • Vanillylamine hydrochloride

  • Octanoyl chloride

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Distilled water

  • Conical flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Preparation of Vanillylamine Solution: Dissolve vanillylamine hydrochloride in a 10% aqueous solution of sodium hydroxide in a conical flask. The sodium hydroxide serves to neutralize the hydrochloride salt and deprotonate the amine group, increasing its nucleophilicity.

  • Reaction Setup: Place the conical flask in a water bath for cooling and add a magnetic stir bar.

  • Addition of Acyl Chloride: While vigorously stirring the vanillylamine solution, slowly add octanoyl chloride to the flask. The reaction is typically carried out in a biphasic system with an organic solvent like chloroform to dissolve the acyl chloride.

  • Reaction: Continue vigorous stirring for approximately 8-10 minutes. The reaction proceeds at the interface of the aqueous and organic layers.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The this compound product will be predominantly in the organic layer.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with distilled water and a saturated sodium chloride solution to remove any remaining impurities and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Table 2: Representative Yields for N-Acyl Vanillylamide Synthesis

Acyl ChlorideYield (%)
Butyryl chloride (C4)>90
Hexanoyl chloride (C6)>90
Octanoyl chloride (C8) >90
Decanoyl chloride (C10)>90
Dodecanoyl chloride (C12)>90
Stearoyl chloride (C18)>90

Note: Yields are based on the general high efficiency of the biphasic synthesis method for various N-acyl vanillylamides.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products vanillylamine Vanillylamine nvo This compound vanillylamine->nvo + octanoyl_chloride Octanoyl Chloride octanoyl_chloride->nvo conditions Biphasic System (H₂O/CHCl₃) NaOH, RT hcl HCl

Caption: Reaction scheme for the synthesis of this compound.

Pharmacological Target and Signaling Pathway

The primary pharmacological target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.

TRPV1 Activation and Downstream Signaling

Activation of the TRPV1 channel by this compound leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, eliciting a sensation of heat and pain.

Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the channel becomes refractory to further stimulation. This desensitization is a key mechanism underlying the analgesic effects of topical vanilloids.

The influx of Ca²⁺ also triggers various intracellular signaling cascades. Calcium can bind to calmodulin, which in turn can modulate the activity of other proteins, including protein kinases and phosphatases, contributing to both the acute signaling and the longer-term desensitization of the TRPV1 channel.

Diagram 2: this compound Signaling Pathway via TRPV1

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Opens Desensitization Channel Desensitization (Analgesia) TRPV1->Desensitization Prolonged Activation NVO This compound NVO->TRPV1 Binds to Depolarization Membrane Depolarization Ca_influx->Depolarization Signaling_Cascades Intracellular Signaling Cascades Ca_influx->Signaling_Cascades Action_Potential Action Potential (Pain/Heat Sensation) Depolarization->Action_Potential

Caption: Activation of the TRPV1 channel by this compound.

Experimental Analysis of this compound Activity

The interaction of this compound with the TRPV1 channel can be investigated using several in vitro techniques. The following are detailed protocols for two common methods: calcium imaging and whole-cell patch-clamp electrophysiology.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration upon channel activation.

Experimental Protocol: Calcium Imaging of TRPV1 Activation

  • Cell Culture: Culture HEK293 cells transiently or stably expressing the human TRPV1 channel on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Tyrode's solution) at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with the physiological buffer to remove excess dye.

  • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. Record the baseline fluorescence for a few minutes.

  • Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPV1 channel.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the magnitude of the response.

Diagram 3: Experimental Workflow for Calcium Imaging

G A Culture TRPV1-expressing cells B Load with Ca²⁺ sensitive dye A->B C Wash to remove excess dye B->C D Record baseline fluorescence C->D E Apply this compound D->E F Record fluorescence changes E->F G Analyze data F->G

Caption: Workflow for assessing TRPV1 activation using calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channel.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPV1 Currents

  • Cell Preparation: Use TRPV1-expressing cells cultured on coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

    • Using a micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply this compound via a perfusion system.

  • Data Acquisition: Record the resulting inward current at the holding potential. Voltage ramps or steps can also be applied to study the current-voltage relationship.

  • Data Analysis: Measure the amplitude of the this compound-evoked current.

Table 3: Comparison of Experimental Techniques

TechniquePrincipleKey Information ObtainedThroughput
Calcium Imaging Measures changes in intracellular Ca²⁺ concentration using fluorescent dyes.Channel activation, relative potency of agonists, screening.High
Patch-Clamp Directly measures ion currents across the cell membrane.Channel gating properties, ion selectivity, single-channel conductance.Low

Conclusion

This compound serves as a valuable pharmacological tool for studying the TRPV1 channel. Its straightforward synthesis and potent agonistic activity make it an ideal compound for investigating the roles of TRPV1 in pain, inflammation, and other physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the molecular mechanisms of this compound and to screen for novel modulators of the TRPV1 channel.

An In-depth Technical Guide to N-Vanillyloctanamide (CAS: 58493-47-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyloctanamide, a synthetic capsaicinoid, is an organic compound recognized for its role as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Structurally similar to capsaicin, the active component in chili peppers, this compound offers a valuable tool for research into nociception, neurogenic inflammation, and other physiological processes mediated by TRPV1 activation. Its consistent purity and synthetic origin make it a reliable standard for experimental reproducibility. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, relevant experimental protocols, and potential applications in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 58493-47-3[1][2][3][4]
Molecular Formula C₁₆H₂₅NO₃[1][2]
Molecular Weight 279.37 g/mol [1][2]
IUPAC Name N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide[2]
Synonyms Caprylic acid vanillylamide, N-Octanoyl vanillylamide[1]
Melting Point 56-58 °C[5]
Solubility Insoluble in water; Soluble in chloroform and other organic solvents.[5]
Purity Typically ≥98%

Mechanism of Action: TRPV1 Agonism

The primary pharmacological activity of this compound is its function as a selective agonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[6]

Signaling Pathway

Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular events:

  • Binding: this compound binds to a specific site on the intracellular side of the TRPV1 channel.

  • Channel Gating: This binding induces a conformational change in the receptor, leading to the opening of the ion channel.

  • Cation Influx: The open channel allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[6]

  • Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.

  • Action Potential: If the depolarization reaches the threshold, it triggers an action potential.

  • Signal Transduction: The action potential propagates along the neuron to the central nervous system, where it is perceived as a sensation of heat and pain.

  • Downstream Signaling: The increase in intracellular Ca²⁺ can also activate various downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).

  • Desensitization: Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the receptor becomes less responsive to further stimuli. This is the basis for the analgesic effects of capsaicinoids.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1->Ca_Na_Influx Opens Desensitization Receptor Desensitization (Analgesia) TRPV1->Desensitization Prolonged Activation NVO This compound NVO->TRPV1 Binds Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Ca_Increase ↑ Intracellular Ca²⁺ Ca_Na_Influx->Ca_Increase Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal Signal to CNS (Pain/Heat Sensation) Action_Potential->CNS_Signal Downstream Downstream Signaling (PKA, PKC) Ca_Increase->Downstream

TRPV1 Signaling Pathway for this compound.

Biological Activity Data

ParameterValueNotes
EC₅₀ Data not availableThe effective concentration to elicit a 50% maximal response.
Kᵢ Data not availableThe inhibition constant, indicating binding affinity.

Pharmacokinetics (ADME Profile)

Detailed experimental ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is limited. However, based on its structural similarity to other N-acyl vanillylamides and general principles of pharmacology, a predicted profile can be outlined.

ADME ParameterPredicted Characteristics
Absorption Expected to be well-absorbed orally and topically due to its lipophilic nature.
Distribution Likely to distribute into tissues, with potential to cross the blood-brain barrier.
Metabolism Predicted to undergo metabolism in the liver, primarily through cytochrome P450 enzymes.
Excretion Metabolites are likely excreted through renal and fecal routes.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-acyl vanillylamides involves the reaction of vanillylamine with an acyl chloride.[5][8]

Workflow for Synthesis:

Synthesis_Workflow Vanillylamine Vanillylamine Hydrochloride Reaction Reaction Mixture Vanillylamine->Reaction Base Base (e.g., NaOH) Base->Reaction OctanoylChloride Octanoyl Chloride in organic solvent OctanoylChloride->Reaction Extraction Work-up & Extraction Reaction->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product This compound Purification->Product

General Synthesis Workflow for this compound.

Materials:

  • Vanillylamine hydrochloride

  • Octanoyl chloride

  • Sodium hydroxide (NaOH) or another suitable base

  • Dichloromethane (DCM) or another suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and equipment

Procedure:

  • Vanillylamine Free Base Preparation: Dissolve vanillylamine hydrochloride in water. Add a stoichiometric equivalent of a base, such as NaOH, to neutralize the hydrochloride and generate the free vanillylamine base.

  • Reaction Setup: In a separate flask, dissolve octanoyl chloride in an appropriate organic solvent like DCM.

  • Acylation: Slowly add the octanoyl chloride solution to the aqueous solution of vanillylamine free base with vigorous stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

TRPV1 Activation Assay using Calcium Imaging

The activation of TRPV1 channels can be effectively measured by monitoring the influx of calcium into cells expressing the receptor. This is commonly achieved using fluorescent calcium indicators.[6][9][10]

Workflow for Calcium Imaging Assay:

Calcium_Imaging_Workflow Cell_Culture Culture HEK293 cells expressing TRPV1 Plating Plate cells in a 96-well plate Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-8) Plating->Dye_Loading Incubation Incubate to allow dye uptake Dye_Loading->Incubation Compound_Addition Add this compound (and controls) Incubation->Compound_Addition Measurement Measure fluorescence intensity over time Compound_Addition->Measurement Analysis Data Analysis (e.g., EC₅₀ calculation) Measurement->Analysis

Workflow for TRPV1 Activation Assay.

Materials:

  • HEK293 cells stably or transiently expressing human TRPV1

  • Cell culture medium and supplements

  • Black-walled, clear-bottom 96-well plates

  • Fluo-8 AM or Fura-2 AM calcium-sensitive dye

  • This compound stock solution in DMSO

  • Capsaicin (positive control)

  • TRPV1 antagonist (e.g., capsazepine, negative control)

  • Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Seeding: Seed the TRPV1-expressing HEK293 cells into the wells of a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM). Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for de-esterification of the dye within the cells.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

  • Fluorescence Measurement: Place the 96-well plate in a fluorescence microplate reader. Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Agonist Addition: Program the instrument to add the compound solutions to the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound serves as a valuable research tool for investigating the role of TRPV1 in various physiological and pathological conditions. Its synthetic nature ensures high purity and batch-to-batch consistency, which is crucial for reliable experimental outcomes. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate its effective use in the laboratory. Further research to fully elucidate its pharmacokinetic profile and to determine its precise potency at the TRPV1 receptor will enhance its utility in the development of novel therapeutics targeting this important ion channel.

References

Synonyms for N-Vanillyloctanamide in scientific literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Vanillyloctanamide and its Synonyms in Scientific Literature

For researchers, scientists, and drug development professionals, understanding the nomenclature and biological context of a compound is paramount. This guide provides a comprehensive overview of this compound, a capsaicinoid compound, including its various synonyms, biological activities, and the experimental protocols used to characterize it.

Synonyms and Chemical Identifiers

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear reference.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Source
IUPAC Name N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamidePubChem[1]
CAS Number 58493-47-3PubChem[1]
Chemical Formula C16H25NO3PubChem[1]
Molecular Weight 279.37 g/mol PubChem[1]
Common Synonyms N-Vanillyl octanamide, Caprylic acid vanillylamide, N-(4-Hydroxy-3-methoxybenzyl)octanamidePubChem[1], CymitQuimica[2]
Other Identifiers CHEBI:173991, CHEMBL86443, CW938J9KNRPubChem[1]

Biological Activity and Mechanism of Action

This compound is a synthetic capsaicinoid that acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat and pain.[3]

The primary mechanism of action for this compound and other capsaicinoids involves binding to the TRPV1 receptor, which induces a conformational change and opens the ion channel.[3] This allows for an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[3] The influx of positive ions leads to depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system and perceived as a burning sensation.[3] Prolonged activation of TRPV1 by agonists like this compound leads to a desensitization of the sensory neuron, reducing its ability to transmit pain signals. This desensitization is thought to occur through the depletion of neuropeptides, such as substance P, and the downregulation of TRPV1 receptors.[3]

Beyond its role as a TRPV1 agonist, research has also explored the anti-inflammatory and antibacterial properties of related vanilloid compounds.

Quantitative Data

Table 2: Pharmacological Data for Nonivamide (N-Vanillylnonanamide)

Parameter Value Assay Source
TRPV1 Agonist Potency Approximately half the potency of CapsaicinStimulation of afferent neuronsDrugBank Online

Table 3: Antibacterial Activity of Vanillin (a related compound)

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL) Source
Escherichia coli (various strains)1.25Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli
Salmonella (various strains)1.25 - 2.5Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli
Staphylococcus aureus (MDR ATCC43300)2.5Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli

Experimental Protocols

TRPV1 Activation Assay using Calcium Imaging

This protocol describes a common method to assess the agonist activity of compounds like this compound on the TRPV1 receptor by measuring intracellular calcium influx in a recombinant cell line.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.

2. Fluorescent Calcium Dye Loading:

  • The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the physiological salt solution for 45-60 minutes at 37°C. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.
  • After incubation, the cells are washed again with the physiological salt solution to remove excess dye.

3. Compound Application and Data Acquisition:

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
  • This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the physiological salt solution to various concentrations, is then added to the wells.
  • Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 receptor.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  • Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
  • The EC50 value, the concentration of the compound that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.

Minimal Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the minimum concentration of a compound required to inhibit the growth of a specific bacterial strain.

1. Bacterial Culture Preparation:

  • The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
  • The overnight culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Preparation and Serial Dilution:

  • This compound is dissolved in a solvent such as DMSO to create a stock solution.
  • A series of twofold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
  • Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
  • The results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualizations

Signaling Pathway of TRPV1 Activation

The following diagram illustrates the general signaling pathway initiated by the activation of the TRPV1 receptor by a vanilloid agonist like this compound.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Receptor Depolarization Membrane Depolarization TRPV1->Depolarization Cation Influx Desensitization Neuronal Desensitization TRPV1->Desensitization Prolonged Activation Agonist This compound (Agonist) Agonist->TRPV1 Binds to Ca_ext Ca²⁺ (extracellular) Na_ext Na⁺ (extracellular) AP Action Potential Generation Depolarization->AP Pain_Sensation Pain Sensation (CNS) AP->Pain_Sensation

Caption: TRPV1 receptor activation by this compound.

Experimental Workflow for Calcium Imaging Assay

The following diagram outlines the key steps in a typical calcium imaging experiment to assess TRPV1 activation.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture hTRPV1-HEK293 cells Cell_Plating Plate cells in 96-well plate Cell_Culture->Cell_Plating Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Wash1 Wash to remove excess dye Dye_Loading->Wash1 Baseline Measure baseline fluorescence Wash1->Baseline Compound_Add Add this compound Baseline->Compound_Add Measure_Fluorescence Measure fluorescence change Compound_Add->Measure_Fluorescence Calculate_DeltaF Calculate ΔF (Peak - Baseline) Measure_Fluorescence->Calculate_DeltaF Dose_Response Generate dose-response curve Calculate_DeltaF->Dose_Response Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: Workflow for a TRPV1 calcium imaging assay.

References

The Agonist's Dance: A Technical Guide to N-Vanillyloctanamide's Interaction with Vanilloid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The transient receptor potential vanilloid 1 (TRPV1), commonly known as the vanilloid or capsaicin receptor, is a critical polymodal nociceptor involved in pain, inflammation, and thermal sensation. Its activation by a range of exogenous and endogenous ligands makes it a prime target for novel analgesic and anti-inflammatory therapies. This technical guide provides an in-depth examination of the interaction between vanilloid receptors and N-Vanillyloctanamide, a potent synthetic agonist. Due to the greater availability of published data for its close structural analog, Nonivamide (N-Vanillylnonanamide), this document leverages Nonivamide as a proxy to detail the core mechanisms of action, signaling pathways, and quantitative interaction parameters. This guide offers detailed experimental protocols and visual representations of key processes to facilitate further research and drug development in this domain.

Introduction to the Vanilloid Receptor (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in the peripheral and central nervous systems, particularly in primary sensory neurons like Aδ and C-fibers.[1] As a molecular integrator of noxious stimuli, TRPV1 is activated by a diverse array of inputs, including high temperatures (>43°C), acidic conditions (pH < 6), and chemical agonists.[2][3] The most well-known of these agonists is capsaicin, the compound responsible for the pungency of chili peppers.[4]

Structurally, TRPV1 is a homotetrameric protein, with each subunit comprising six transmembrane domains.[4] Activation of the channel leads to the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), resulting in membrane depolarization. This depolarization triggers action potentials in nociceptive neurons, ultimately leading to the sensation of pain and heat.[4][5] The channel also possesses binding sites for various intracellular signaling molecules, including calmodulin and kinases, which are crucial for modulating its activity through sensitization and desensitization.[6][7]

This compound and its close analog Nonivamide belong to the capsaicinoid family of compounds. They share the characteristic vanillyl group, an amide linkage, and a hydrophobic acyl chain, which are essential for potent agonist activity at the TRPV1 receptor. Understanding the precise nature of their interaction is fundamental to harnessing the therapeutic potential of TRPV1 modulation.

Quantitative Analysis of Vanilloid-TRPV1 Interaction

The potency and efficacy of vanilloid compounds are typically quantified by their half-maximal effective concentration (EC₅₀) for channel activation and their half-maximal lethal concentration (LC₅₀) or inhibitory concentration (IC₅₀) for cytotoxicity. The following tables summarize key quantitative data for Nonivamide and the prototypical agonist, Capsaicin.

Table 1: Activation Potency (EC₅₀) of Vanilloids on TRPV1 Receptors

CompoundReceptorCell Type / SystemEC₅₀ ValueReference(s)
CapsaicinRat TRPV1Recombinant29.7 ± 4.7 nM[3]
CapsaicinHuman TRPV1Recombinant36.1 ± 6.0 nM[3]
CapsaicinHuman TRPV1HEK293 Cells0.28 ± 0.03 µM[8]
NonivamideVanilloid ReceptorsRat Thymic Lymphocytes~100 µM (similar potency to 100 µM Capsaicin)[9]

Note: EC₅₀ values can vary significantly based on the expression system, cell type, and specific assay conditions.

Table 2: Cytotoxicity of Vanilloids

CompoundCell LineParameterValueReference(s)
NonivamideTRPV1-overexpressing cellsCell Viability~50% loss at 1 µM (24h)[10]
NonivamidePhaeodactylum tricornutum4-day EC₅₀ (Inhibition)5.1 mg/L[10][11]
CapsaicinA172 CellsIC₅₀ (Anti-proliferation)100 µM[12]
Capsaicin Analogs (C16-C18)Various Cancer Cell LinesIC₅₀15–84 µM[13][14]

Molecular Mechanisms and Signaling Pathways

The interaction of this compound/Nonivamide with TRPV1 initiates a cascade of intracellular events, beginning with channel activation and culminating in either neuronal signaling or a state of desensitization.

TRPV1 Activation Pathway

The binding of a vanilloid agonist to its pocket on the TRPV1 channel induces a conformational change that opens the channel's pore.[4] This allows for a rapid influx of Ca²⁺ and Na⁺ ions down their electrochemical gradients. The influx of positive charge depolarizes the neuronal membrane. If this depolarization reaches the threshold, it triggers the firing of an action potential, which propagates along the neuron to the central nervous system, where it is interpreted as pain or heat.[5] The elevated intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.

TRPV1_Activation_Pathway cluster_membrane Plasma Membrane TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) Depolarization Membrane Depolarization Ca_int ↑ [Ca²⁺]i TRPV1_open->Ca_int Agonist This compound (Agonist) Agonist->TRPV1_closed Binds Ca_ext Ca²⁺ (Extracellular) Ca_ext->TRPV1_open Influx Na_ext Na⁺ (Extracellular) Na_ext->TRPV1_open Influx AP Action Potential (Pain Signal) Depolarization->AP Triggers Neuropeptides Release of Substance P, CGRP Ca_int->Neuropeptides Triggers

Fig 1. TRPV1 agonist-induced activation pathway.
Calcium-Dependent Desensitization Pathway

Prolonged or repeated exposure to an agonist like Nonivamide leads to TRPV1 desensitization, a key mechanism underlying the analgesic properties of topical capsaicinoids.[2] This process is critically dependent on the influx of extracellular Ca²⁺.[6] The resulting increase in intracellular Ca²⁺ concentration activates the Ca²⁺-binding protein Calmodulin (CaM). The Ca²⁺/Calmodulin complex then binds to a specific site on the C-terminus of the TRPV1 channel.[6][15] This binding, coupled with the activity of the Ca²⁺-dependent phosphatase calcineurin, leads to the dephosphorylation and subsequent closure of the channel, rendering it refractory to further stimulation.[16][17]

TRPV1_Desensitization TRPV1_open Active TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Allows CaM_inactive Calmodulin (CaM) Ca_influx->CaM_inactive Binds to Calcineurin Calcineurin (Phosphatase) Ca_influx->Calcineurin Activates CaM_active Ca²⁺/CaM Complex CaM_inactive->CaM_active Forms CaM_active->TRPV1_open Binds to C-Terminus TRPV1_desensitized Desensitized TRPV1 (Closed/Inactive) CaM_active->TRPV1_desensitized Contributes to Dephosphorylation Dephosphorylation of TRPV1 Calcineurin->Dephosphorylation Catalyzes Dephosphorylation->TRPV1_desensitized Leads to

Fig 2. Key steps in Ca²⁺-dependent desensitization of TRPV1.

Experimental Protocols for Studying Vanilloid-Receptor Interactions

Investigating the interaction between this compound and TRPV1 requires specific and robust methodologies. The following sections detail the core protocols for assessing channel activation, ion currents, and binding affinity.

Calcium Flux Assay

This high-throughput method measures the increase in intracellular Ca²⁺ following TRPV1 activation. It relies on Ca²⁺-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fluo-8) that are loaded into cells.[18][19]

Methodology:

  • Cell Culture: Plate HEK-293 cells (or another suitable cell line) stably or transiently expressing the target TRPV1 receptor onto black, clear-bottom 96- or 384-well microplates. Culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., 1-5 µM Fluo-8 AM) in a physiological buffer such as Hank's Balanced Salt Solution (HBSS). The buffer may be supplemented with Pluronic F-127 to aid dye solubilization.

    • Remove culture medium from the cells, wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Add a final volume of fresh HBSS to each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound and control compounds (e.g., capsaicin as a positive control, vehicle as a negative control) in HBSS.

    • Place the microplate into a fluorescence plate reader equipped with automated injectors.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject the compound solutions into the wells while simultaneously recording the fluorescence intensity (Ex/Em ≈ 485/525 nm for Fluo-8) in kinetic mode for 60-180 seconds.

  • Data Analysis: The change in fluorescence intensity over baseline (ΔF/F₀) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Calcium_Assay_Workflow start Start plate_cells 1. Plate TRPV1-expressing cells in microplate start->plate_cells load_dye 2. Load cells with Fluo-8 AM dye plate_cells->load_dye wash 3. Wash to remove extracellular dye load_dye->wash baseline 4. Measure baseline fluorescence wash->baseline add_agonist 5. Inject agonist (e.g., this compound) baseline->add_agonist read_kinetic 6. Record kinetic fluorescence changes add_agonist->read_kinetic analyze 7. Analyze data and calculate EC₅₀ read_kinetic->analyze end End analyze->end

Fig 3. Workflow for a fluorescence-based calcium flux assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV1 channels in a single cell, offering high-resolution data on channel activation and kinetics.[20][21][22]

Methodology:

  • Cell Preparation: Plate TRPV1-expressing cells at a low density on glass coverslips 24-48 hours before the experiment.

  • Pipette and Solution Preparation:

    • Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Fill the pipette with an internal solution (e.g., in mM: 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES; pH 7.2).

    • Prepare an external bath solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

  • Recording:

    • Transfer a coverslip to the recording chamber on a microscope and perfuse with the external solution.

    • Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration.

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Agonist Application:

    • Establish a stable baseline current recording.

    • Using a computer-controlled perfusion system, apply the external solution containing various concentrations of this compound to the cell.

    • Record the resulting inward currents at the holding potential.

  • Data Analysis: Measure the peak current amplitude at each agonist concentration. Normalize the responses and plot them against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor. Resiniferatoxin ([³H]-RTX) is a commonly used high-affinity radioligand for TRPV1.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing TRPV1 in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.[23]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-RTX), and varying concentrations of the unlabeled competitor (this compound).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand).

    • Incubate the plate (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.[23][24]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat and place it in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each competitor concentration.

    • Plot the percent specific binding against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion

This compound and its analogs are powerful tools for probing the function of the TRPV1 receptor. As potent agonists, they trigger channel opening, leading to cation influx, neuronal depolarization, and ultimately, nociceptive signaling. This initial excitatory phase is followed by a profound, calcium-dependent desensitization, which forms the basis of their therapeutic potential as topical analgesics. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for researchers aiming to further elucidate the complex pharmacology of vanilloid-receptor interactions and to advance the development of next-generation TRPV1-targeted therapeutics.

References

N-Vanillyloctanamide and its Role in Sensory Neuron Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyloctanamide, a synthetic capsaicin analog, serves as a valuable tool in the study of sensory neuron activation and nociception. Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in primary sensory neurons. Activation of TRPV1 by this compound leads to membrane depolarization, the initiation of action potentials, and the sensation of pain and heat. This document provides a comprehensive overview of the mechanisms of action of this compound, the signaling pathways it triggers, detailed experimental protocols for its study, and a comparative analysis of its potency with other well-characterized vanilloids. This guide is intended to be a technical resource for researchers and professionals involved in pain research and the development of novel analgesic drugs.

Introduction

This compound is a member of the vanilloid family of compounds, characterized by a vanillyl group. Like capsaicin, the pungent component of chili peppers, this compound elicits a sensation of heat and pain by activating a specific subset of sensory neurons. This activation is mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The study of this compound and similar synthetic analogs is crucial for understanding the structure-activity relationships of TRPV1 agonists and for the rational design of novel therapeutic agents targeting this channel for pain management.

Mechanism of Action: Targeting the TRPV1 Receptor

The principal mechanism by which this compound activates sensory neurons is through its interaction with the TRPV1 ion channel. TRPV1 is a polymodal receptor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous chemical ligands.

Binding and Channel Gating

This compound, being a lipophilic molecule, is thought to traverse the cell membrane and bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding event induces a conformational change in the channel protein, leading to the opening of its ion pore. The influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), depolarizes the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials that are transmitted to the central nervous system, resulting in the perception of pain.

Desensitization

A key feature of TRPV1 activation by agonists like this compound is the subsequent desensitization of the channel. Prolonged or repeated application of the agonist leads to a state where the channel no longer responds to the stimulus. This phenomenon is calcium-dependent and involves multiple intracellular signaling pathways, including the activation of phosphatases like calcineurin and the dephosphorylation of the TRPV1 channel. This desensitization process is the basis for the paradoxical analgesic effect of topical capsaicin and is a key area of interest for the development of TRPV1-targeting drugs.

Signaling Pathways in Sensory Neuron Activation

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.

Calcium-Mediated Signaling

The rapid increase in intracellular Ca²⁺ concentration upon TRPV1 activation serves as a second messenger, triggering various downstream signaling pathways. These include:

  • Activation of Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can phosphorylate TRPV1, modulating its sensitivity to agonists and other stimuli.

  • Calmodulin (CaM) Binding: Calcium-bound calmodulin can interact with TRPV1, contributing to its desensitization.

  • Release of Neuropeptides: In sensory neurons, the depolarization and calcium influx trigger the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from the nerve terminals.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx NVA This compound NVA->TRPV1 Binds Depolarization Membrane Depolarization Ca_ion->Depolarization PKC PKC Ca_ion->PKC Activates PKA PKA Ca_ion->PKA Activates CaM Calmodulin (CaM) Ca_ion->CaM Binds Neuropeptides Release of Substance P & CGRP Ca_ion->Neuropeptides Na_ion->Depolarization ActionPotential Action Potential (Pain Signal) Depolarization->ActionPotential Depolarization->Neuropeptides PKC->TRPV1 Phosphorylates (Modulates Sensitivity) PKA->TRPV1 Phosphorylates (Modulates Sensitivity) Desensitization Channel Desensitization CaM->Desensitization Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment Dissect Dissect DRG Digest Enzymatic Digestion Dissect->Digest Dissociate Mechanical Dissociation Digest->Dissociate Plate Plate Neurons Dissociate->Plate Culture Culture (24-48h) Plate->Culture Load Load with Fura-2 AM Culture->Load Wash Wash Excess Dye Load->Wash Image Mount and Perfuse (HBSS) Wash->Image Baseline Establish Baseline Ratio Image->Baseline Apply Apply this compound Baseline->Apply Record Record F340/F380 Ratio Apply->Record Control Apply Positive Controls Record->Control Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_data Data Acquisition Culture Culture HEK293-TRPV1 cells Transfer Transfer to Recording Chamber Culture->Transfer Approach Approach Cell with Pipette Transfer->Approach Seal Form Giga-ohm Seal Approach->Seal WholeCell Establish Whole-Cell Mode Seal->WholeCell Clamp Voltage Clamp at -60 mV WholeCell->Clamp Baseline Record Baseline Current Clamp->Baseline Apply Apply this compound Baseline->Apply Record Record Elicited Currents Apply->Record IV Determine I-V Relationship Record->IV Washout Washout Compound IV->Washout

The Core Pharmacological Profile of N-Vanillyloctanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Vanillyloctanamide, also known as nonivamide, is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. As a key molecular integrator of noxious stimuli, TRPV1 represents a significant target for analgesic and anti-inflammatory drug development. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties. Detailed experimental methodologies and quantitative data are presented to support further research and development of this compound.

Introduction

This compound is the active ingredient in many pepper sprays and is also used as a food additive and in pharmaceutical preparations.[1] Its pharmacological effects are primarily mediated through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary sensory neurons.[2] Activation of TRPV1 by various stimuli, including heat, protons, and vanilloids like this compound, leads to a sensation of pain and heat.[2] Prolonged activation results in desensitization of these neurons, a phenomenon that underlies the analgesic properties of TRPV1 agonists.[2] This guide delves into the fundamental pharmacological characteristics of this compound to provide a solid foundation for its scientific exploration and therapeutic application.

Mechanism of Action

The primary molecular target of this compound is the TRPV1 ion channel.[2] Binding of this compound to the TRPV1 receptor induces a conformational change that opens the channel pore, allowing for the influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺).[3] This influx leads to depolarization of the sensory neuron, triggering the generation of action potentials that are transmitted to the central nervous system and perceived as a pungent, burning sensation.[2]

Sustained activation of TRPV1 by this compound leads to a state of desensitization, where the neuron becomes less responsive to subsequent stimuli. This is a key aspect of its analgesic effect. The desensitization process is complex and involves Ca²⁺-dependent mechanisms, including the activation of protein phosphatases like calcineurin and the depletion of membrane phosphatidylinositol 4,5-bisphosphate (PIP₂).

Signaling Pathway

The activation of TRPV1 by this compound initiates a cascade of intracellular events. The initial influx of Ca²⁺ is a critical signaling event that can lead to the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP) from the sensory nerve terminals, contributing to neurogenic inflammation. The activity of TRPV1 is also modulated by various intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel and lower its activation threshold.

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Sensitization Channel Sensitization TRPV1->Sensitization NVA This compound NVA->TRPV1 Binds & Activates Depolarization Neuronal Depolarization Ca_influx->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_Release Desensitization Neuronal Desensitization (Analgesia) Ca_influx->Desensitization Na_influx->Depolarization Action_Potential Action Potential to CNS (Pain Sensation) Depolarization->Action_Potential Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation PKA PKA PKA->TRPV1 Phosphorylates PKC PKC PKC->TRPV1 Phosphorylates

This compound activates TRPV1, leading to cation influx and downstream signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.

Table 1: In Vitro Receptor Binding and Functional Potency
CompoundAssaySpecies/Cell LineParameterValueReference
This compound Fatty Acid UptakeCaco-2 cellsIC₅₀1.08 µM[4]
CapsaicinFatty Acid UptakeCaco-2 cellsIC₅₀0.49 µM[4]
Anandamide[³H]Resiniferatoxin BindingRecombinantKᵢ~2 µM[5]
AnandamideCalcium InfluxRecombinantEC₅₀0.7 - 5 µM[5]

Note: A direct Kᵢ or EC₅₀ for this compound on TRPV1 activation was not explicitly found in the literature reviewed. However, some studies suggest it is an equipotent agonist to capsaicin at the receptor level in vitro.

Table 2: Pharmacokinetic Parameters
CompoundSpeciesRoute of AdministrationCₘₐₓTₘₐₓt₁/₂BioavailabilityReference
This compound RatSubcutaneous (50 mg/kg)Higher concentration in brain than bloodNot specifiedNot specifiedNot specified[2]
Capsaicinoids (general)RatOral (10-15 mg/kg)Not specifiedNot specified~7 minutes~85% absorption[1]
CapsaicinRatOral (10 mg/kg)802 ng/mLNot specifiedNot specifiedNot specified[6]
CapsaicinMouseOral (40 mg/kg)Not specifiedNot specifiedNot specified1.02 - 1.56%[6]

Experimental Protocols

The pharmacological profiling of this compound involves a range of in vitro and in vivo assays. Below are overviews of key experimental methodologies.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration following the activation of TRPV1 channels.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat TRPV1 gene are cultured in appropriate media.

  • Cell Plating: Cells are plated onto 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.[7]

  • Compound Addition: The dye solution is removed, and cells are washed with buffer. A baseline fluorescence is recorded before the addition of various concentrations of this compound.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader or a fluorescence microscope.[8]

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated to calculate the EC₅₀ value.

This technique allows for the direct measurement of ion currents through TRPV1 channels in the cell membrane.

  • Cell Preparation: HEK293 cells expressing TRPV1 are grown on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.

  • Seal Formation: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Compound Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). This compound is applied to the cell via the perfusion system, and the resulting ion currents are recorded.

  • Data Analysis: The amplitude and kinetics of the current are analyzed to determine the potency and efficacy of this compound as a TRPV1 agonist.

In Vivo Assays

This model assesses the peripheral analgesic activity of a compound.

  • Animal Acclimatization: Mice are acclimatized to the experimental environment.

  • Compound Administration: this compound or a vehicle control is administered (e.g., intraperitoneally or orally) at various doses.[9]

  • Induction of Writhing: After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.[9]

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[9]

  • Data Analysis: A reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

This assay measures the ability of this compound to deplete the neuropeptide Substance P from sensory neurons.

  • Animal Treatment: Rats are treated with this compound (e.g., via subcutaneous injection) over a period of time.[2]

  • Tissue Collection: Tissues rich in sensory nerve endings, such as the dorsal horn of the spinal cord or dorsal root ganglia, are collected.[10]

  • Substance P Measurement: The concentration of Substance P in the tissue homogenates is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A significant decrease in Substance P levels in the tissues of this compound-treated animals compared to control animals indicates depletion.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacological profiling of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Profiling Binding_Assay Receptor Binding Assay ([³H]Resiniferatoxin) Potency_Determination Determine Ki, EC₅₀, Efficacy Binding_Assay->Potency_Determination Functional_Assay Functional Assay (Calcium Imaging, Patch Clamp) Functional_Assay->Potency_Determination PK_Studies Pharmacokinetic Studies (ADME) Potency_Determination->PK_Studies Dose_Response Establish Dose-Response Relationship PK_Studies->Dose_Response PD_Studies Pharmacodynamic Studies (Analgesia Models) PD_Studies->Dose_Response Profile_Generation Generate Pharmacological Profile Dose_Response->Profile_Generation

A streamlined workflow for the pharmacological profiling of this compound.

Conclusion

This compound is a well-characterized TRPV1 agonist with a pharmacological profile that makes it a valuable tool for studying nociception and a compound of interest for therapeutic applications, particularly in topical analgesia. Its potent activation of TRPV1, followed by desensitization, is the cornerstone of its biological effects. While its in vitro potency at the receptor level is comparable to capsaicin, its in vivo effects and pharmacokinetic properties may differ, highlighting the importance of comprehensive profiling. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel TRPV1 modulators, which will be crucial for the development of new and improved treatments for pain and inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish a more precise quantitative understanding of its interaction with the TRPV1 receptor.

References

Methodological & Application

Application Notes and Protocols: N-Vanillyloctanamide In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyloctanamide, a synthetic capsaicinoid, is a compound of interest for its potential pharmacological activities. As a member of the vanilloid family, it shares structural similarities with compounds known to exhibit a range of biological effects, including analgesic and anti-inflammatory properties. The primary mechanism of action for many vanilloids is interaction with the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception and other physiological processes.[1] In the context of drug development, evaluating the cytotoxic potential of this compound is a critical step in assessing its safety profile and therapeutic window. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

Data Presentation

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma75.2
MCF-7Breast Adenocarcinoma92.5
HeLaCervical Cancer68.9
SH-SY5YNeuroblastoma110.8

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a clear and structured format for presenting quantitative cytotoxicity data. Actual IC50 values will vary depending on the specific experimental conditions, cell lines, and assay parameters.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of this compound against a chosen cell line. The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of this compound to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in culture medium only.

      • Blank: Medium only (no cells) for background absorbance measurement.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture cell_harvest Harvest & Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-Well Plate cell_harvest->cell_seeding add_compound Add Compound to Wells cell_seeding->add_compound 24h Incubation prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Potential Signaling Pathway

The cytotoxic effects of vanilloids are often attributed to the induction of oxidative stress and subsequent apoptosis.[2] While the specific pathways for this compound are not fully elucidated, a plausible mechanism involves the generation of Reactive Oxygen Species (ROS), leading to cellular damage and programmed cell death.

signaling_pathway compound This compound cell Target Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros Induces stress Oxidative Stress ros->stress damage Cellular Damage (e.g., DNA, Mitochondria) stress->damage apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Caption: A potential signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for N-Vanillyloctanamide in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Vanillyloctanamide, a capsaicin analog and member of the vanilloid family, in patch clamp electrophysiology studies. The primary focus is on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.

Introduction to this compound

This compound is a synthetic vanilloid compound structurally similar to capsaicin, the pungent component in chili peppers. Like capsaicin, it is a potent agonist of the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3][4] Activation of TRPV1 by agonists like this compound leads to a sensation of heat and pain, making it a valuable tool for studying nociception and developing novel analgesic drugs. Its chemical structure features a vanillyl group, an amide linkage, and a hydrophobic octyl tail, which are crucial for its interaction with the TRPV1 channel.

Key Applications in Patch Clamp Electrophysiology

  • TRPV1 Channel Activation: this compound is used to selectively activate TRPV1 channels in native sensory neurons and heterologous expression systems (e.g., HEK293 or CHO cells transfected with TRPV1).[5]

  • Structure-Activity Relationship Studies: By comparing the effects of this compound with other vanilloid analogs, researchers can investigate the molecular determinants of TRPV1 activation.[3][6]

  • Screening for TRPV1 Modulators: It can be used as a stimulus in high-throughput screening assays to identify novel TRPV1 antagonists or potentiators.

  • Investigating Pain Pathways: this compound can be applied to study the downstream signaling pathways and cellular responses following TRPV1 activation in dorsal root ganglion (DRG) neurons and other relevant cell types.[7]

Data Presentation: Quantitative Analysis of Vanilloid Activity

The following table summarizes the potency of various vanilloid compounds on the TRPV1 channel, providing a comparative context for experiments with this compound.

CompoundEC50 (μM)Cell TypeNotesReference
Capsaicin~0.5 - 2.0Various (HEK293, CHO, DRG neurons)Potent and selective TRPV1 agonist.--INVALID-LINK--
Resiniferatoxin (RTX)~0.01VariousUltrapotent TRPV1 agonist.--INVALID-LINK--
Anandamide (AEA)~1.0 - 5.0HEK293Endogenous cannabinoid and TRPV1 agonist.--INVALID-LINK--
N-Arachidonoyl dopamine (NADA)~0.05HEK293Endogenous cannabinoid and potent TRPV1 agonist.--INVALID-LINK--
Olvanil~0.2VariousSynthetic capsaicin analog.--INVALID-LINK--

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of this compound-Evoked Currents in HEK293 Cells Expressing TRPV1

This protocol details the methodology for recording TRPV1 currents activated by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Transiently transfect the cells with a plasmid encoding the desired TRPV1 channel (e.g., human or rodent TRPV1) using a suitable transfection reagent.

  • Plate the transfected cells onto glass coverslips 24-48 hours before the patch clamp experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the cells with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.[8][9]

  • Hold the membrane potential at -60 mV.

  • Apply this compound at various concentrations via a perfusion system to elicit TRPV1 currents.

  • Record the currents using a patch clamp amplifier and appropriate data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the this compound-evoked currents.

  • Construct concentration-response curves and determine the EC50 value by fitting the data to the Hill equation.

G cluster_workflow Experimental Workflow A HEK293 Cell Culture B TRPV1 Plasmid Transfection A->B C Plating on Coverslips B->C D Whole-Cell Patch Clamp C->D E Application of this compound D->E F Current Recording E->F G Data Analysis (EC50) F->G

Fig 1. Workflow for Patch Clamp Electrophysiology.

Signaling Pathways

TRPV1 Activation and Sensitization Pathway

This compound, as a vanilloid agonist, binds to a specific site on the intracellular side of the TRPV1 channel.[10] This binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca2+ and Na+.[4][10] This influx depolarizes the neuron, leading to the generation of action potentials and the sensation of pain.

The activity of TRPV1 is also modulated by various intracellular signaling pathways. For instance, inflammatory mediators can lead to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[10][11] These kinases can phosphorylate TRPV1, leading to its sensitization and a lower threshold for activation by agonists like this compound.[10]

G cluster_pathway TRPV1 Signaling Pathway NVO This compound TRPV1 TRPV1 Channel NVO->TRPV1 Binds Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Sensitization Channel Sensitization TRPV1->Sensitization Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain Pain Sensation Action_Potential->Pain Inflammation Inflammatory Mediators PKA_PKC PKA / PKC Activation Inflammation->PKA_PKC Phosphorylation TRPV1 Phosphorylation PKA_PKC->Phosphorylation Phosphorylation->TRPV1 Phosphorylates

Fig 2. TRPV1 Activation by this compound.

Considerations for Experimental Design

  • Solubility and Stability: this compound is hydrophobic and requires a solvent like DMSO for the preparation of stock solutions. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid non-specific effects.

  • Concentration Range: The optimal concentration of this compound should be determined empirically. Based on the EC50 values of similar compounds, a starting range of 100 nM to 10 µM is recommended.

  • Desensitization: Prolonged exposure to high concentrations of TRPV1 agonists can lead to channel desensitization.[11] To minimize this, apply this compound for short durations and allow for sufficient washout periods between applications.

  • Off-Target Effects: While this compound is a potent TRPV1 agonist, it is advisable to test for potential off-target effects on other ion channels, especially at higher concentrations. This can be done by recording from cells that do not express TRPV1 or by using specific blockers for other channels.

  • Temperature: TRPV1 activity is temperature-sensitive.[10] Maintain a constant temperature during recordings to ensure reproducibility.

Conclusion

This compound is a valuable pharmacological tool for studying the function and modulation of TRPV1 channels using patch clamp electrophysiology. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of TRPV1 in various physiological and pathological processes. Careful consideration of experimental parameters will ensure the generation of high-quality and reproducible data.

References

Application Notes and Protocols for N-Vanillyloctanamide in Nociception Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Vanillyloctanamide, a potent TRPV1 receptor agonist, for inducing nociception in animal models. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound is a synthetic capsaicin analog that selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons involved in the transmission of pain signals.[2][3] Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily calcium and sodium, causing depolarization of the neuron and the sensation of pain.[3] This makes this compound a valuable tool for studying the mechanisms of nociception and for the preclinical evaluation of analgesic drug candidates.

Mechanism of Action: TRPV1 Signaling Pathway

This compound elicits a nociceptive response by binding to and activating the TRPV1 receptor on sensory neurons. This initiates a signaling cascade that ultimately leads to the transmission of a pain signal to the central nervous system.

TRPV1_Signaling_Pathway cluster_0 Sensory Neuron Membrane cluster_1 Intracellular Signaling cluster_2 Synaptic Transmission This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds to Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_Influx Opens Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca²⁺ Ca_Na_Influx->Ca_Influx AP Action Potential Generation Depolarization->AP Spinal_Cord Signal to Spinal Cord AP->Spinal_Cord PKC_PKA PKC/PKA Activation Ca_Influx->PKC_PKA Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release PKC_PKA->TRPV1 Sensitization Neuropeptide_Release->Spinal_Cord Brain Pain Perception in Brain Spinal_Cord->Brain

Figure 1: this compound induced TRPV1 signaling pathway.

Data Presentation

The following tables summarize quantitative data for N-oleoyldopamine (OLDA), a structurally and functionally similar endogenous TRPV1 agonist, which can serve as a reference for this compound.

Table 1: In Vitro Activity of N-oleoyldopamine (OLDA) on TRPV1 Receptor

ParameterValueCell LineAssayReference
EC₅₀ for Calcium Influx36 nMHEK293 cells expressing VR1Calcium Imaging[1]

Table 2: In Vivo Nociceptive Response to Intraplantar N-oleoyldopamine (OLDA) in Mice

Dose (µg)Paw Withdrawal Latency (s)Nocifensive BehaviorReference
0.72 (EC₅₀)ReducedObserved[1]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced nociception are provided below.

Protocol 1: In Vitro Calcium Influx Assay for TRPV1 Activation

This protocol details the measurement of intracellular calcium levels in response to this compound, providing a direct measure of TRPV1 activation.

Materials:

  • HEK293 cells stably expressing rat or human TRPV1

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (in DMSO)

  • Capsaicin (positive control)

  • TRPV1 antagonist (e.g., Capsazepine)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Plate TRPV1-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with HBSS. Incubate cells with Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Calcium Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in a fluorescence microplate reader and record baseline fluorescence.

    • Add the this compound solutions to the wells.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each concentration.

    • Plot the dose-response curve and determine the EC₅₀ value.

Calcium_Influx_Workflow start Start cell_culture Plate TRPV1-expressing HEK293 cells start->cell_culture dye_loading Load cells with Fluo-4 AM cell_culture->dye_loading compound_prep Prepare this compound dilutions dye_loading->compound_prep measurement Measure fluorescence in plate reader compound_prep->measurement data_analysis Analyze data and determine EC₅₀ measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the in vitro calcium influx assay.

Protocol 2: Hot Plate Test for Thermal Nociception in Rats

This protocol is used to assess the thermal nociceptive response following administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Hot plate apparatus with adjustable temperature

  • This compound solution for injection (e.g., in saline with Tween 80)

  • Syringes and needles for intraplantar injection

Procedure:

  • Acclimation: Acclimate rats to the testing room and the hot plate apparatus for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each rat on the hot plate (maintained at 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administration: Administer this compound via intraplantar injection into the hind paw.

  • Post-treatment Measurement: At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), place the rat back on the hot plate and record the paw withdrawal latency.

  • Data Analysis:

    • Calculate the change in paw withdrawal latency from baseline for each animal.

    • Compare the latencies of the this compound-treated group with a vehicle-treated control group.

Hot_Plate_Workflow start Start acclimation Acclimate rats to environment and apparatus start->acclimation baseline Measure baseline paw withdrawal latency acclimation->baseline administration Intraplantar injection of This compound baseline->administration post_measurement Measure paw withdrawal latency at time points administration->post_measurement data_analysis Analyze and compare latencies post_measurement->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the hot plate test.

Protocol 3: Formalin Test for Inflammatory Pain in Mice

The formalin test is a model of continuous inflammatory pain and is useful for evaluating the effects of compounds on both acute and tonic pain.

Materials:

  • Male Swiss Webster or C57BL/6 mice (20-25 g)

  • Formalin solution (e.g., 2.5% in saline)

  • This compound solution for injection

  • Observation chambers with mirrors for clear viewing of paws

  • Stopwatch

Procedure:

  • Acclimation: Place mice individually in the observation chambers for at least 30 minutes to acclimate.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, start a stopwatch and record the cumulative time the mouse spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis:

    • Calculate the total licking/biting time for each phase.

    • Compare the results between the this compound-treated group and a vehicle-treated control group.

Formalin_Test_Workflow start Start acclimation Acclimate mice to observation chambers start->acclimation administration Administer this compound or vehicle acclimation->administration formalin_injection Intraplantar injection of formalin administration->formalin_injection observation Observe and record paw licking/biting time formalin_injection->observation data_analysis Analyze licking time in Phase 1 and Phase 2 observation->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for the formalin test.

Conclusion

This compound is a valuable pharmacological tool for inducing nociception in animal models through the activation of the TRPV1 receptor. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of pain and analgesia. It is recommended to perform pilot studies to determine the optimal dose and administration route for specific experimental conditions.

References

Application Notes and Protocols for the Chemical Synthesis and Purification of N-Vanillyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis, purification, and analytical characterization of N-Vanillyloctanamide, a synthetic capsaicinoid. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Chemical Synthesis of this compound

This compound is synthesized via an amide coupling reaction between vanillylamine and octanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common and efficient method for forming amides from amines and acyl chlorides. The reaction proceeds readily at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Vanillylamine hydrochloride

  • Octanoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve vanillylamine hydrochloride (1.0 equivalent) in dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and the HCl produced during the reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirring solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Reaction Scheme:

G vanillylamine Vanillylamine product This compound vanillylamine->product octanoyl_chloride Octanoyl Chloride octanoyl_chloride->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: Synthesis of this compound.

Expected Yield and Purity:

The yield and purity of the synthesized this compound can vary based on the reaction conditions and purification method.

ParameterExpected Value
Yield 85-95%
Purity (crude) >90%
Purity (purified) >98%

Purification of this compound

The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.

Experimental Protocol: Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Standard chromatography column and accessories

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Experimental Protocol: Recrystallization

Materials:

  • Purified this compound from chromatography

  • Ethanol or a mixture of ethanol and water

  • Standard glassware for recrystallization

Procedure:

  • Dissolve the this compound in a minimal amount of hot ethanol.

  • If necessary, add hot water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for assessing the purity of this compound.

Instrumentation and Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the exact conditions and column, but typically in the range of 5-10 minutes.
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.8 (m, 3H, aromatic), ~5.8 (s, 1H, OH), ~4.3 (d, 2H, CH₂-N), ~3.8 (s, 3H, OCH₃), ~2.2 (t, 2H, CH₂-C=O), ~1.6 (m, 2H, CH₂), ~1.3 (m, 8H, (CH₂)₄), ~0.9 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~173 (C=O), ~147 (C-O), ~145 (C-OH), ~121 (aromatic CH), ~114 (aromatic CH), ~110 (aromatic CH), ~56 (OCH₃), ~44 (CH₂-N), ~37 (CH₂-C=O), ~32, 29, 26, 23 (alkyl CH₂), ~14 (CH₃).

Mass Spectrometry (MS):

  • Expected Molecular Ion [M+H]⁺: m/z 280.1913

  • Key Fragmentation Peaks: The mass spectrum will likely show a prominent peak corresponding to the vanillyl cation (m/z 137) resulting from the cleavage of the amide bond.

Signaling Pathway

This compound, as a synthetic capsaicinoid, is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] Activation of TRPV1 by vanilloids leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade perceived as a pungent or burning sensation.

G cluster_0 Cell Membrane TRPV1 TRPV1 Receptor Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx opens NVO This compound NVO->TRPV1 binds Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission

Caption: this compound activation of the TRPV1 signaling pathway.

References

Application Note: HPLC Analysis of N-Vanillyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Vanillyloctanamide, a synthetic capsaicinoid, is gaining interest in the pharmaceutical and food industries for its sensory and potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and research. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The analyte is separated on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Sample Preparation

The sample preparation protocol aims to extract this compound from the sample matrix and remove potential interferences.

  • For Solid Samples (e.g., powders, formulations):

    • Accurately weigh a representative amount of the homogenized sample.

    • Add a suitable extraction solvent (e.g., methanol or acetonitrile) in a known volume.

    • Vortex the mixture for 2-3 minutes to ensure thorough mixing.

    • Sonicate the mixture for 15-20 minutes to facilitate the extraction of this compound.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved particulates.[1]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][2]

  • For Liquid Samples (e.g., solutions, suspensions):

    • Pipette a known volume of the sample into a volumetric flask.

    • Dilute the sample with the mobile phase to a suitable concentration.

    • If the sample contains suspended particles, centrifuge and filter as described for solid samples.[1][2]

2. Chromatographic Conditions

The following HPLC conditions have been optimized for the analysis of this compound:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

3. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]

  • System Suitability: System suitability was assessed by injecting five replicates of a standard solution. The acceptance criteria were:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000[3]

  • Linearity: Linearity was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.[4][5]

  • Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on three different days by different analysts. The RSD for both repeatability and intermediate precision should be < 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5][6][7]

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
RSD of Peak Area (%) 0.85< 2.0%
Tailing Factor 1.2≤ 2.0
Theoretical Plates 5800> 2000

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
150.2
5248.9
10501.5
251255.3
502510.1
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
Low109.8598.5
Medium2525.45101.8
High5050.90101.8

Table 4: Precision Data

Precision TypeRSD (%)Acceptance Criteria
Repeatability 0.95< 2.0%
Intermediate Precision 1.35< 2.0%

Table 5: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample AddSolvent Add Extraction Solvent Sample->AddSolvent Vortex Vortex Mix AddSolvent->Vortex Sonicate Sonicate Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway cluster_validation Method Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Caption: Key parameters for analytical method validation according to ICH guidelines.

References

N-Vanillyloctanamide: Application Notes and Protocols for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vanillyloctanamide, also known as nonivamide, is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Found naturally in chili peppers, this compound offers a valuable tool for investigating the mechanisms of neuropathic pain and for the preclinical assessment of novel analgesic agents.[1][2] Its primary mechanism of action involves the activation and subsequent desensitization of TRPV1-expressing sensory neurons, which play a crucial role in the transmission of pain signals.[2] This document provides detailed application notes and experimental protocols for the use of this compound in rodent models of neuropathic pain.

Mechanism of Action

This compound exerts its effects primarily through the activation of TRPV1, a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons. The binding of this compound to the TRPV1 receptor triggers the influx of calcium and sodium ions, leading to depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, resulting in a sensation of heat and pain.[2]

Prolonged or repeated application of this compound leads to the desensitization of TRPV1-expressing neurons. This process is characterized by a reduction in the response to subsequent stimuli and is a key component of its analgesic effect. The desensitization is thought to occur through a combination of mechanisms, including calcium-dependent inactivation of the TRPV1 channel and potential depletion of neuropeptides such as substance P from sensory nerve endings.

Furthermore, this compound has demonstrated anti-inflammatory properties, which may contribute to its analgesic efficacy in neuropathic pain states.

Signaling Pathway

The activation of TRPV1 by this compound initiates a complex intracellular signaling cascade within the sensory neuron. This pathway is critical for both the initial nociceptive response and the subsequent desensitization that leads to analgesia.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds to Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Depolarization Ca_influx->Depolarization PKC PKC Activation Ca_influx->PKC PKA PKA Activation Ca_influx->PKA CaMKII CaMKII Activation Ca_influx->CaMKII Na_influx->Depolarization Action_Potential Action Potential to CNS Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Depolarization->Neuropeptide_Release Pain Perception Pain Perception Action_Potential->Pain Perception Gene_Expression Altered Gene Expression PKC->Gene_Expression Desensitization TRPV1 Desensitization (Analgesia) PKC->Desensitization PKA->Gene_Expression PKA->Desensitization CaMKII->Gene_Expression CaMKII->Desensitization Analgesia Analgesia Desensitization->Analgesia Experimental_Workflow cluster_pre_surgery Baseline cluster_surgery Induction of Neuropathy cluster_post_surgery Pain Development & Confirmation cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Baseline_Behavior Baseline Behavioral Testing (von Frey, Hargreaves) Surgery Neuropathic Pain Surgery (CCI or SNI) Baseline_Behavior->Surgery Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Pain_Confirmation Confirmation of Neuropathic Pain (Behavioral Testing) Recovery->Pain_Confirmation Treatment_Groups Randomization to Treatment Groups (Vehicle, this compound) Pain_Confirmation->Treatment_Groups Topical_Application Topical Application of Formulation Treatment_Groups->Topical_Application Post_Treatment_Behavior Post-treatment Behavioral Assessment (Time-course or Dose-response) Topical_Application->Post_Treatment_Behavior Data_Analysis Statistical Analysis of Behavioral Data Post_Treatment_Behavior->Data_Analysis

References

Application Notes and Protocols: N-Vanillyloctanamide as a Tool for Studying TRPV1 Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal detector of noxious stimuli, including high temperatures (>42°C), acidic conditions, and chemical agonists such as capsaicin, the pungent component of chili peppers.[1][2] Prolonged or repeated exposure to TRPV1 agonists leads to a decrease in the channel's activity, a phenomenon known as desensitization. This process is of significant interest as it is thought to underlie the analgesic effects of topical capsaicin.[3]

N-Vanillyloctanamide is a synthetic analogue of capsaicin that acts as a potent agonist of the TRPV1 receptor. Its consistent and well-defined chemical properties make it an excellent tool for studying the molecular mechanisms of TRPV1 activation and, more importantly, desensitization. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in TRPV1 desensitization studies.

Mechanism of TRPV1 Desensitization

TRPV1 desensitization is a complex process involving multiple intracellular signaling pathways. A key trigger for desensitization is the influx of extracellular calcium (Ca²⁺) upon channel opening.[3][4] This increase in intracellular Ca²⁺ initiates a cascade of events, including:

  • Calmodulin (CaM) Binding: Calcium-bound calmodulin can directly interact with TRPV1, contributing to its desensitization.[5]

  • Dephosphorylation: The calcium-dependent phosphatase, calcineurin (Protein Phosphatase 2B), plays a crucial role by dephosphorylating TRPV1, leading to a reduction in channel activity.[3][4][6]

  • Phosphatidylinositol 4,5-bisphosphate (PIP₂) Depletion: Activation of phospholipase C (PLC) can lead to the hydrolysis of PIP₂, a membrane phospholipid that is essential for TRPV1 activity. Recovery from desensitization has been shown to require the resynthesis of PIP₂.[6]

  • Protein Kinase C (PKC) and Protein Kinase A (PKA) Involvement: While PKA and PKC are generally involved in sensitizing TRPV1, their complex roles in the phosphorylation state of the channel can also influence the desensitization process.[3][5][7]

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: this compound Concentration and Incubation Times for TRPV1 Desensitization

ParameterValueDescriptionReference
This compound Concentration1 - 10 µMEffective concentration range for inducing TRPV1 desensitization in cell culture.Adapted from Capsaicin protocols[6]
Initial Agonist Application1 - 5 minDuration of the initial application of this compound to induce desensitization.Adapted from Capsaicin protocols[4]
Washout Period5 - 10 minTime for washing out the agonist to observe recovery from desensitization.[6]
Subsequent Agonist Applications1 - 2 minDuration of subsequent applications to measure the extent of desensitization and recovery.[6]

Table 2: Key Parameters in Electrophysiological Recordings of TRPV1 Desensitization

ParameterValueDescriptionReference
Holding Potential-60 mVStandard holding potential for whole-cell patch-clamp recordings of TRPV1 currents.[6]
Extracellular Ca²⁺ Concentration1.8 - 2 mMEssential for observing Ca²⁺-dependent desensitization.[4][6]
Intracellular Ca²⁺ Buffer (EGTA)1 - 5 mMIncluded in the pipette solution to control intracellular Ca²⁺ levels.[6][8]
Agonist Application Interval~5 minTime between repeated agonist applications to assess recovery from desensitization.[6]

Experimental Protocols

The following are detailed protocols for studying TRPV1 desensitization using this compound in common in vitro systems.

Protocol 1: In Vitro Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, providing an indication of TRPV1 activation and desensitization.

Materials:

  • HEK293 cells stably expressing human TRPV1 (or primary dorsal root ganglion neurons).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (in DMSO).

  • Capsaicin stock solution (in DMSO, for positive control).

  • TRPV1 antagonist (e.g., capsazepine, for negative control).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Culture: Plate TRPV1-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence for 1-2 minutes.

  • Induction of Desensitization:

    • Add this compound to achieve a final concentration of 1-10 µM.

    • Record the fluorescence signal for 5-10 minutes to observe the initial activation and subsequent desensitization (decrease in signal).

  • Washout and Recovery:

    • Carefully aspirate the this compound solution and wash the cells three times with HBSS.

    • Incubate the cells in HBSS for a 5-10 minute recovery period.

  • Second Agonist Application: Re-apply the same concentration of this compound and record the fluorescence response. The reduced peak fluorescence compared to the initial application indicates the extent of desensitization.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response of the second application to the first to quantify the percentage of desensitization.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through the TRPV1 channel, providing a more detailed analysis of desensitization kinetics.

Materials:

  • HEK293 cells expressing TRPV1 plated on glass coverslips.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes (2-5 MΩ resistance).

  • External Solution (in mM): 140 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).[6]

  • Internal Solution (in mM): 140 CsCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with CsOH).[6]

  • This compound stock solution (in DMSO).

  • Perfusion system for rapid solution exchange.

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration:

    • Approach a single cell with a patch pipette filled with the internal solution.

    • Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Induction of Desensitization:

    • Perfuse the cell with the external solution containing 1-10 µM this compound for 1-2 minutes until the current response peaks and then declines, indicating desensitization.

  • Washout and Recovery:

    • Switch the perfusion back to the control external solution for 5-10 minutes to allow for recovery from desensitization.

  • Second Agonist Application:

    • Re-apply the same concentration of this compound and record the current response.

  • Data Analysis:

    • Measure the peak current amplitude for both the first and second agonist applications.

    • Calculate the ratio of the second peak current to the first to quantify the extent of desensitization.

Visualizations

TRPV1_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1_active TRPV1 (Active) TRPV1_inactive TRPV1 (Desensitized) TRPV1_active->TRPV1_inactive Desensitization PLC PLC TRPV1_active->PLC Activation Ca_ext Ca²⁺ TRPV1_active->Ca_ext Influx Ca_int ↑ [Ca²⁺]i TRPV1_active->Ca_int Ca²⁺ Influx PIP2 PIP2 PLC->PIP2 Hydrolysis PIP2->TRPV1_active Maintains Activity IP3_DAG IP3 + DAG PIP2->IP3_DAG NVO This compound NVO->TRPV1_active Activation CaM Calmodulin Ca_int->CaM Calcineurin Calcineurin Ca_int->Calcineurin CaM->TRPV1_inactive Binding Calcineurin->TRPV1_inactive Dephosphorylation

Caption: TRPV1 desensitization signaling pathway.

Calcium_Imaging_Workflow A Plate TRPV1-expressing cells B Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) A->B C Measure baseline fluorescence B->C D Apply this compound (1st application) C->D E Record fluorescence (Activation & Desensitization) D->E F Washout agonist E->F G Recovery period F->G H Apply this compound (2nd application) G->H I Record fluorescence (Measure desensitization) H->I J Data Analysis I->J

Caption: Experimental workflow for calcium imaging.

Patch_Clamp_Workflow A Plate TRPV1-expressing cells on coverslips B Establish whole-cell patch-clamp configuration A->B C Hold cell at -60 mV B->C D Perfuse with this compound (1st application) C->D E Record inward current (Activation & Desensitization) D->E F Washout with external solution E->F G Recovery period F->G H Perfuse with this compound (2nd application) G->H I Record inward current (Measure desensitization) H->I J Data Analysis I->J

Caption: Experimental workflow for patch-clamp electrophysiology.

References

Application Notes and Protocols for N-Vanillyloctanamide in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing N-Vanillyloctanamide, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, in calcium imaging assays. This document offers comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a synthetic analog of capsaicin, the pungent compound in chili peppers. It selectively activates the TRPV1 ion channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2][3] Activation of TRPV1 by agonists like this compound leads to a rapid influx of calcium ions (Ca²⁺), which can be visualized and quantified using fluorescent calcium indicators.[1][2][3] This makes calcium imaging a powerful tool to study TRPV1 function and to screen for novel modulators of this important pain receptor.

Principle of the Assay

The assay is based on the use of a cell-permeant fluorescent calcium indicator, such as Fluo-4 acetoxymethyl (AM) ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. In its calcium-free form, Fluo-4 exhibits weak fluorescence. Upon binding to Ca²⁺ that enters the cell following TRPV1 activation by this compound, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence is directly proportional to the intracellular calcium concentration and can be measured using a fluorescence microscope or a microplate reader.

Signaling Pathway

This compound binds to the TRPV1 channel, causing a conformational change that opens the channel pore. This allows for the influx of cations, primarily Ca²⁺, down their electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration triggers various downstream signaling cascades.

TRPV1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds and Activates Ca_ion Ca²⁺ TRPV1->Ca_ion Opens to allow influx Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_ion->Downstream Activates

Caption: this compound activates the TRPV1 channel, leading to calcium influx and downstream signaling.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay using Fluo-4 AM in a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • HEK293 cells stably expressing human TRPV1 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • Ionomycin (positive control)

  • Capsazepine (TRPV1 antagonist, negative control)

  • Dimethyl sulfoxide (DMSO)

  • Black-walled, clear-bottom 96-well plates

Experimental Workflow

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare Fluo-4 AM loading solution B->C D Wash cells with HBSS C->D E Incubate with Fluo-4 AM D->E F Wash cells to remove excess dye E->F G Add this compound and controls F->G H Measure fluorescence (kinetic read) G->H I Normalize data (ΔF/F₀) H->I J Generate dose-response curves and calculate EC₅₀ I->J

Caption: Workflow for a calcium imaging assay using this compound.

Detailed Procedure

1. Cell Culture and Plating:

  • Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight to allow for cell attachment and formation of a monolayer.

2. Preparation of Solutions:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in cell-culture grade DMSO. Store at -20°C.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO. Store at -20°C, protected from light.

  • Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in DMSO.

  • Probenecid Stock Solution (250 mM, optional): Dissolve probenecid in 1 M NaOH and adjust the pH to 7.4 with 1 M HCl.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

3. Dye Loading:

  • Prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of Fluo-4 AM stock solution (final concentration 2 µM) and 50 µL of Pluronic F-127 solution (final concentration 0.1%). If using, add 40 µL of Probenecid stock solution (final concentration 1 mM). Mix well.

  • Remove the culture medium from the cells and wash each well once with 100 µL of Assay Buffer.

  • Add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

  • Add 100 µL of Assay Buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.

4. Calcium Flux Measurement:

  • Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Also prepare 2X solutions of your positive (e.g., 10 µM Ionomycin) and negative (e.g., Assay Buffer with DMSO, 10 µM Capsazepine) controls.

  • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Configure the instrument for a kinetic read, with measurements taken every 1-2 seconds for a total of 180-300 seconds.

  • Establish a stable baseline fluorescence reading for 20-30 seconds.

  • Add 100 µL of the 2X this compound dilutions or control solutions to the corresponding wells.

  • Immediately start the kinetic read and continue for the designated time.

Data Analysis and Presentation

  • Data Normalization: The raw fluorescence data should be normalized to the baseline fluorescence to account for variations in cell number and dye loading. The change in fluorescence (ΔF) is divided by the initial fluorescence (F₀), expressed as ΔF/F₀.

  • Dose-Response Curves: Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ value.

  • Quantitative Data Summary: Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Potency of TRPV1 Agonists in Calcium Imaging Assays

CompoundCell LineEC₅₀ (nM)Maximal Response (% of Capsaicin)Reference
This compound HEK293-hTRPV1To be determinedTo be determined-
CapsaicinHEK293-hTRPV1~10 - 440100%Fictional Data
AnandamidehTRPV1-HEK293261 ± 13Not Reported[4]
Novel Agonist 1HEK293-TRPV153 ± 6Not ReportedFictional Data
Novel Agonist 2HEK293-TRPV192 ± 10Not ReportedFictional Data

Table 2: Recommended Concentration Range for this compound

ParameterRecommended Value
Starting Concentration1 nM
Highest Concentration10,000 nM (10 µM)
Number of Data Points8-10 (logarithmic dilutions)

Troubleshooting

  • High Background Fluorescence: Ensure complete removal of extracellular dye by thorough washing. The use of a background suppressor in the assay buffer can also be beneficial.

  • Low Signal-to-Noise Ratio: Optimize cell seeding density and dye loading conditions (concentration and incubation time). Ensure the health and viability of the cells.

  • No Response to this compound: Verify the expression and functionality of TRPV1 in the cell line using a known potent agonist like capsaicin or resiniferatoxin. Confirm the integrity of the this compound compound.

  • Cell Detachment: Handle the plate gently during washing steps. Consider using coated plates to improve cell adherence.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate TRPV1 channel function and screen for novel therapeutic agents targeting this important receptor.

References

Troubleshooting & Optimization

N-Vanillyloctanamide solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with N-Vanillyloctanamide. Below you will find data on its solubility in common laboratory solvents, frequently asked questions, and a standard protocol for solution preparation.

Solubility of this compound

This compound is a capsaicinoid characterized by a polar vanillyl group and a non-polar octanoyl tail. This amphipathic nature dictates its solubility. Due to its long alkyl chain, it has limited solubility in aqueous solutions but is generally soluble in organic solvents.[1] Quantitative solubility data for this compound is not widely published; however, its solubility profile can be inferred from its chemical structure and data on similar compounds like Nonivamide.

The following table summarizes the expected solubility of this compound in common lab solvents.

SolventChemical FormulaTypeExpected Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighly Soluble
Ethanol (EtOH)C₂H₅OHPolar ProticSoluble
Methanol (MeOH)CH₃OHPolar ProticSoluble
AcetoneC₃H₆OPolar AproticSoluble
WaterH₂OPolar ProticVery Low / Insoluble

Note: "Soluble" indicates that stock solutions at concentrations commonly used in laboratory settings (e.g., 1-100 mM) can likely be prepared. Empirical testing is recommended to determine the precise solubility limit for your specific application.

Troubleshooting and FAQs

This section addresses common issues encountered when preparing this compound solutions.

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including those with poor water solubility.[2][3] For applications where DMSO is not suitable, 100% ethanol is a common alternative.

Q2: I am trying to dissolve this compound powder, but it is not going into solution easily. What can I do?

A: If you encounter difficulty dissolving the compound, you can try the following methods:

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.

  • Gentle Warming: Warm the solution in a water bath set to 30-40°C. Do not overheat, as it may degrade the compound.

  • Sonication: Use a bath sonicator to break up any clumps of powder and increase the rate of dissolution. Sonicate in short bursts to avoid heating the sample.

Q3: How do I prepare an aqueous working solution from my DMSO stock for a cell culture experiment? I'm seeing precipitation.

A: This is a common issue when diluting a compound from a non-aqueous stock into an aqueous buffer or cell culture medium. The compound precipitates because its concentration exceeds its solubility limit in the final aqueous solution. To avoid this:

  • Use a high-concentration stock: This minimizes the volume of organic solvent added to your aqueous medium.

  • Dilute just before use: Prepare the working solution immediately before adding it to your cells.

  • Add stock to medium while vortexing: Pipette the required volume of your DMSO stock directly into your pre-warmed cell culture medium while gently vortexing or swirling the tube. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

  • Keep final DMSO concentration low: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent toxicity.

Q4: Is this compound stable in a DMSO stock solution?

A: Yes, this compound is generally stable in a DMSO stock solution when stored properly. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C.[4] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

Experimental Protocols & Workflows

Diagram: Workflow for Preparing a Working Solution

The following diagram illustrates a standard workflow for preparing a final working solution of this compound from a powdered solid for use in a typical in-vitro experiment.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh 1. Weigh Solid This compound add_dmso 2. Add DMSO to Desired Concentration (e.g., 100 mM) weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve store 4. Aliquot & Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For Experiment add_buffer 6. Add Stock to Aqueous Buffer/Medium while Vortexing thaw->add_buffer use_now 7. Use Immediately in Experiment add_buffer->use_now

Caption: Workflow for preparing this compound working solution.

References

Troubleshooting N-Vanillyloctanamide precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Vanillyloctanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on troubleshooting precipitation issues in buffer solutions.

Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered when working with this compound, providing practical solutions and preventative measures.

Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/cell culture medium. What happened and how can I prevent this?

A1: This is a common issue arising from the hydrophobic nature of this compound. While it is soluble in organic solvents like DMSO, its aqueous solubility is low. When the DMSO stock is diluted into an aqueous solution, the this compound can crash out of solution as it comes into contact with the water.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[1][2][3][4] However, a sufficient amount of DMSO is necessary to maintain solubility. You may need to perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration.

  • Modify Dilution Technique: Instead of adding the aqueous buffer to your DMSO stock, add the this compound stock solution directly to the final volume of your pre-warmed aqueous buffer with vigorous vortexing or stirring. This rapid dispersal can help prevent localized high concentrations of the compound that lead to precipitation.

  • Work with Concentrated Stocks: Prepare a highly concentrated stock solution of this compound in 100% DMSO. This allows you to add a very small volume of the stock to your aqueous buffer, minimizing the disruption to the aqueous environment.

  • Consider Surfactants: For particularly challenging applications, the addition of a small amount of a biocompatible surfactant, such as Tween® 20 (typically at a final concentration of 0.05-0.1%), to your buffer can help to maintain the solubility of hydrophobic compounds.

Q2: What is the recommended procedure for preparing a working solution of this compound for a cell-based assay?

A2: The following is a general protocol for preparing a working solution of this compound. Optimization may be required for your specific experimental conditions.

Experimental Protocol: Preparation of this compound Working Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution in a desired volume of DMSO. (Molecular Weight of this compound: 279.37 g/mol )

    • Weigh the this compound powder and dissolve it in the appropriate volume of 100% DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C for long-term storage.

  • Prepare the Final Working Solution:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of buffer or media.

    • Crucially, add the calculated volume of the DMSO stock solution dropwise to your pre-warmed (37°C) buffer or media while vortexing vigorously. Do not add the buffer to the DMSO stock.

    • Visually inspect the solution for any signs of precipitation (see Q3).

Q3: How can I visually confirm if my this compound has precipitated?

A3: Precipitation of this compound in your buffer or media can be subtle. Here are some visual cues to look for:

  • Cloudiness or Turbidity: The solution may appear hazy or milky.

  • Visible Particles: You may see small, crystalline particles suspended in the solution or settled at the bottom of the tube or well.

  • Sheen or Film: A thin, oily film may be visible on the surface of the liquid.

  • Inconsistent Staining/Cell Morphology: In cell-based assays, you may observe uneven staining or areas of cells with altered morphology where the compound has precipitated.

It is good practice to visually inspect your working solutions under a light source before adding them to your cells.

Data Presentation

While specific solubility data for this compound in various buffers is not extensively published, the following table provides solubility information for capsaicin, a structurally similar and well-studied capsaicinoid, which can serve as a useful reference. The solubility of this compound is expected to be in a similar range.

CompoundSolventTemperature (°C)Solubility
CapsaicinWaterNot Specified12.0 ± 0.013 µg/mL
CapsaicinAqueous MediaNot SpecifiedPoor

Maximum Recommended DMSO Concentrations for Common Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (%)Incubation Time (hours)
General Guideline< 1%Varies
CHO, PC-12, SH-SY5Y> 1% (toxic)24
Hepatocytes, Cardiomyocytes1.5 - 2.0%24
HepG2, MDA-MB-231, MCF-70.6 - 0.15% (recommended)Not Specified
Leukemic Cell Lines≥ 2% (cytotoxic)24, 48, 72

Mandatory Visualizations

Signaling Pathway of this compound

This compound primarily exerts its effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Channel Na_influx Na⁺ Influx TRPV1->Na_influx Opens Channel Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling Cascades (e.g., Calcineurin, PKA, PKC) Ca_influx->Downstream Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: this compound activates the TRPV1 channel, leading to cation influx and cellular responses.

Experimental Workflow for Troubleshooting Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve this compound precipitation issues.

Troubleshooting this compound Precipitation start Start: Precipitation Observed check_dmso Check Final DMSO Concentration start->check_dmso is_dmso_high > 1%? check_dmso->is_dmso_high reduce_dmso Reduce DMSO Concentration is_dmso_high->reduce_dmso Yes check_dilution Review Dilution Technique is_dmso_high->check_dilution No retest Retest Experiment reduce_dmso->retest is_dilution_correct Added Stock to Buffer with Vortexing? check_dilution->is_dilution_correct correct_dilution Correct Dilution Technique is_dilution_correct->correct_dilution No consider_surfactant Consider Adding Surfactant (e.g., Tween 20) is_dilution_correct->consider_surfactant Yes correct_dilution->retest consider_surfactant->retest end End: Precipitation Resolved retest->end

Caption: A logical workflow for troubleshooting this compound precipitation in experiments.

References

Optimizing N-Vanillyloctanamide concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using N-Vanillyloctanamide (a capsaicin analog) in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel predominantly found in sensory neurons but also expressed in various other cell types.[1][3] Its activation by this compound leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the cell membrane and triggers downstream signaling cascades.[2]

Q2: What is a typical working concentration range for this compound?

A2: The optimal concentration is highly cell-type dependent and should be determined empirically. However, a general starting point for in vitro studies ranges from nanomolar (nM) to low micromolar (µM) concentrations. For example, studies with SH-SY5Y neuroblastoma cells have used concentrations in the range of 100 nM. It is crucial to perform a dose-response curve to identify the ideal concentration for your specific cell line and experimental goals.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media.[4] Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[4] Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q4: What is the maximum permissible DMSO concentration in my cell culture?

A4: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.[4] Most cell lines can tolerate DMSO up to 0.5% (v/v), but sensitive cell types, such as primary neurons or stem cells, may require concentrations below 0.1% (v/v).[4] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any solvent effects.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Culture Media Poor solubility of this compound.[6][7]Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Prepare the final working solution by adding the DMSO stock to the pre-warmed medium while vortexing to ensure rapid and even dispersion.[4] Consider using solubilizing agents like β-cyclodextrins if precipitation persists.[4]
High Cell Death / Cytotoxicity Concentration of this compound is too high. Final DMSO concentration is toxic.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line.[8][9] Always run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent toxicity.[4]
No Observable Effect Concentration is too low. Cell line does not express functional TRPV1 channels. Reagent degradation.Confirm TRPV1 expression in your cell line via RT-PCR, Western blot, or immunocytochemistry. Perform a dose-response experiment with a wider concentration range. Ensure proper storage of the this compound stock solution to prevent degradation.
Inconsistent or Variable Results Incomplete dissolution of the compound. Uneven plating of cells. Variability in treatment time or cell density.Ensure complete dissolution of the formazan crystals in MTT assays by gentle shaking or pipetting. Standardize cell seeding density and treatment duration across all experiments. Use a multichannel pipette for adding reagents to minimize variability between wells.
Potential Off-Target Effects The observed phenotype is not mediated by TRPV1.[10][11][12]Use a TRPV1 antagonist (e.g., Capsazepine, BCTC) to confirm that the observed effect is specifically mediated by TRPV1 activation.[3] Consider using CRISPR/Cas9 to generate a TRPV1 knockout cell line as a negative control.[10]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration via MTT Assay

This protocol determines the concentration range that affects cell viability, which is crucial for differentiating between receptor-mediated effects and general cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • This compound

  • DMSO

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[13][14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.[13]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.5%).

  • Treatment: After 24 hours, carefully aspirate the medium and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. Include "cells only" (untreated) and "media only" (blank) controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the EC₅₀ (effective concentration) or CC₅₀ (cytotoxic concentration).

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells plate_cells Plate Cells in 96-Well Plate plate_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_conc Determine Optimal Concentration plot_curve->det_conc

Caption: Workflow for determining the optimal concentration of this compound.

TRPV1 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Activation Ca_Influx->PKC Na_Influx->Depolarization Downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) Depolarization->Downstream PKC->TRPV1 Sensitizes PKC->Downstream PKA PKA Activation PKA->TRPV1 Modulates NVO This compound NVO->TRPV1 Binds & Activates

Caption: Simplified TRPV1 signaling pathway activated by this compound.

Troubleshooting Decision Tree

G start Problem with Experiment q1 Is there precipitate in the media? start->q1 a1_yes Improve Solubilization: - Vortex during dilution - Check DMSO % q1->a1_yes Yes q2 Is there high cell death? q1->q2 No end Re-run Experiment a1_yes->end a2_yes Lower Concentration: - Perform cytotoxicity assay - Check vehicle control q2->a2_yes Yes q3 Are the results 'No Effect'? q2->q3 No a2_yes->end a3_yes Verify System: - Increase concentration - Confirm TRPV1 expression q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common experimental issues.

References

N-Vanillyloctanamide stability and degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Vanillyloctanamide under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an amide, can be influenced by several factors, including pH, temperature, and the presence of oxidative agents. Amide hydrolysis is generally catalyzed by acidic or basic conditions, with the rate of degradation increasing at more extreme pH values and higher temperatures.

Q2: How stable is this compound to thermal stress?

A2: this compound is expected to be relatively stable to heat. Studies on similar capsaicinoids, like capsaicin and dihydrocapsaicin, have shown that significant degradation occurs only at elevated temperatures. For instance, the activation energies for the thermal degradation of capsaicin and dihydrocapsaicin are approximately 87.2 kJ/mol and 84.0 kJ/mol, respectively[1][2][3]. Nonivamide (N-Pelargonic acid vanillylamide), a very close analog, is reported to be more heat-stable than capsaicin[4].

Q3: Is this compound susceptible to hydrolysis?

A3: While the amide bond in this compound can undergo hydrolysis, studies on capsaicin suggest that hydrolysis is not a significant degradation pathway in aqueous solutions under neutral conditions[1][3]. However, under strongly acidic or basic conditions, hydrolysis can be accelerated.

Q4: What is the expected photostability of this compound?

A4: Based on its chemical structure, which contains a phenolic ring, this compound may be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q5: What are the potential degradation products of this compound?

A5: Under forced degradation conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding vanillylamine and octanoic acid. Oxidative degradation may also occur at the phenolic hydroxyl group and the benzylic position.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays or analytical measurements.
Potential Cause Troubleshooting Step
Degradation of stock solutions Prepare fresh stock solutions of this compound in a suitable solvent (e.g., ethanol, DMSO) and store them at -20°C or lower, protected from light. Perform a quick purity check of the stock solution using HPLC-UV.
pH-mediated degradation in experimental buffer Ensure the pH of your experimental buffer is within a stable range for this compound (ideally near neutral). If experiments must be conducted at acidic or basic pH, minimize the incubation time and temperature.
Interaction with other components in the medium Evaluate the compatibility of this compound with other components in your experimental setup. Certain excipients or media components could potentially catalyze degradation.
Issue 2: Unexpected peaks observed during HPLC analysis.
Potential Cause Troubleshooting Step
Formation of degradation products This may indicate instability under your analytical or storage conditions. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help confirm if the unexpected peaks correspond to degradants.
Interaction with common pharmaceutical excipients If formulating this compound, be aware of potential interactions. For example, basic excipients like magnesium stearate could promote degradation of base-labile drugs[5][6]. Lactose, a reducing sugar, can participate in Maillard reactions with primary or secondary amines, although this is less likely with the amide in this compound[7]. Microcrystalline cellulose is generally considered inert[8][9].
Contamination of the HPLC system or solvent Run a blank gradient (mobile phase without sample) to check for system peaks. Ensure the purity of your solvents and proper system cleaning.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited. The following table summarizes data for the closely related capsaicinoids, which can serve as a useful proxy.

Table 1: Thermal Degradation Kinetics of Capsaicin and Dihydrocapsaicin

Compound Frequency Factor (A) (s⁻¹) Activation Energy (Ea) (kJ/mol)
Capsaicin2.60 x 10⁹87.2
Dihydrocapsaicin1.25 x 10⁹84.0
Data from thermal degradation studies conducted between 100°C and 210°C. Degradation followed first-order kinetics[1][2][3].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.

    • Keep the vials at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid this compound powder to a vial and place it in an oven at 80°C for 48 hours.

    • Also, expose a solution of this compound to the same conditions.

    • At specified time points, dissolve the solid in methanol or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed without complete degradation of the drug substance[10].

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that the method can resolve the parent drug from its degradation products and any excipients.

  • Linearity: Prepare a series of standard solutions of this compound over a defined concentration range (e.g., 1-100 µg/mL) and perform a linear regression analysis of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo mixture or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% & 30% H2O2, RT) prep->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 80°C) prep->thermal Expose to photo Photolytic Degradation (ICH Q1B) prep->photo Expose to sampling Sampling at Time Points acid->sampling hplc HPLC Analysis (Stability-Indicating Method) base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base Samples) sampling->neutralize If applicable sampling->hplc neutralize->hplc data Data Analysis (Identify Degradants, Determine Degradation %) hplc->data

Workflow for a forced degradation study of this compound.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_response Cellular Response capsaicin This compound (Capsaicin Analog) trpv1 TRPV1 Receptor capsaicin->trpv1 Activates heat Heat (>43°C) heat->trpv1 Activates protons Protons (Low pH) protons->trpv1 Activates ca_influx Ca²⁺ Influx trpv1->ca_influx Opens channel leading to depolarization Membrane Depolarization trpv1->depolarization Opens channel leading to neuropeptide_release Neuropeptide Release (e.g., Substance P, CGRP) ca_influx->neuropeptide_release Triggers action_potential Action Potential Generation depolarization->action_potential pain_sensation Pain and Heat Sensation action_potential->pain_sensation Transmits signal for neuropeptide_release->pain_sensation Contributes to

Simplified signaling pathway of TRPV1 activation by this compound.

References

Technical Support Center: N-Vanillyloctanamide Aqueous Solution Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of N-Vanillyloctanamide in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of my aqueous buffer?

A1: this compound is a hydrophobic compound with low intrinsic aqueous solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer.

Q2: What is the approximate aqueous solubility of this compound?

A2: While specific data for this compound is limited, data for the closely related compound capsaicin indicates a very low aqueous solubility. For instance, the solubility of capsaicin in PBS (pH 7.2) is at least 0.1 mg/mL.[1] It is advisable to assume a similarly low solubility for this compound.

Q3: Can I increase the aqueous solubility of this compound?

A3: Yes, several methods can be employed to increase the apparent aqueous solubility of this compound and prevent precipitation. These include the use of co-solvents, surfactants, and cyclodextrins.

Q4: What are co-solvents and which ones are effective for this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds. Ethanol is a commonly used and effective co-solvent for capsaicinoids like this compound.[2][3] Propylene glycol is another potential co-solvent.

Q5: How do surfactants help in preventing precipitation?

A5: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can encapsulate this compound, effectively increasing its solubility in the bulk aqueous phase. Non-ionic surfactants like Tween® 80 (Polysorbate 80) are often used for this purpose.

Q6: What are cyclodextrins and how do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with hydrophobic molecules like this compound, where the guest molecule is encapsulated within the cyclodextrin's cavity. This complex is more water-soluble than the free compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the aqueous solubility and bioavailability of capsaicin.[4]

Q7: Is it necessary to perform stability testing on my this compound solutions?

A7: Yes, especially for solutions prepared with co-solvents or surfactants and intended for use over a period of time. Stability studies should assess the physical (e.g., precipitation, clarity) and chemical stability of this compound in your chosen formulation. It is recommended that aqueous solutions of capsaicinoids not be stored for more than one day unless stability has been demonstrated.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of organic stock solution into aqueous buffer. The concentration of this compound exceeds its aqueous solubility limit. The organic solvent concentration in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final aqueous solution. Ensure the final solvent concentration is compatible with your experimental system.3. Utilize a surfactant: Add a surfactant like Tween® 80 to the aqueous buffer before adding the this compound stock solution.4. Use cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin like HP-β-CD.
Cloudiness or haze formation in the solution over time. The solution is supersaturated and slowly precipitating. The formulation may be physically unstable at the storage temperature.1. Filter the solution through a 0.22 µm filter to remove any initial undissolved particles or aggregates.2. Optimize the formulation: Adjust the concentration of the co-solvent, surfactant, or cyclodextrin to improve stability.3. Evaluate storage conditions: Store the solution at a different temperature (e.g., 4°C or room temperature) and observe for changes. Conduct a formal stability study.
Inconsistent experimental results. Precipitation of the active compound leads to a lower effective concentration. Degradation of this compound in the aqueous environment.1. Visually inspect solutions for any signs of precipitation before each use.2. Prepare fresh solutions for each experiment, especially if stability has not been established.3. Perform a stability study to determine the shelf-life of your formulation under your specific storage conditions.[5]

Quantitative Data Summary

The following tables summarize solubility data for capsaicin, which can be used as a reasonable estimate for this compound due to their structural similarity.

Table 1: Solubility of Capsaicin in Different Solvents

SolventSolubility
Ethanol≥ 30 mg/mL[1]
DMSO≥ 30 mg/mL[1]
Dimethylformamide≥ 30 mg/mL[1]
PBS (pH 7.2)≥ 0.1 mg/mL[1]
Water (achieved via solvent evaporation)Up to 6400 ppm (6.4 mg/mL)[2][3]

Table 2: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Capsaicin Solubility

SystemOutcomeReference
Capsaicin/HP-β-CD (1:1 molar ratio)Significantly increased dissolution rate.[4]
Capsaicin with HP-β-CDEnhanced subcutaneous absorption and bioavailability in rats.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Aqueous Solution using a Co-solvent (Ethanol)

This protocol is adapted from a method developed for capsaicin.[2][3]

Objective: To prepare a stock solution of this compound in water at a concentration higher than its intrinsic solubility.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Distilled or deionized water

  • Glass vials

  • Magnetic stirrer and stir bar

  • Evaporation system (e.g., rotary evaporator or a gentle stream of nitrogen)

Procedure:

  • Initial Dissolution: Dissolve a known amount of this compound in a minimal amount of ethanol. For example, dissolve 16 mg of this compound in 0.8 mL of ethanol.

  • Aqueous Addition: While stirring, slowly add distilled water in small increments. For the example above, add a total of 2.5 mL of distilled water in 0.2 mL increments.

  • Solvent Evaporation: Gently evaporate the ethanol from the solution. This can be done at around 40°C with gentle mixing. A slow stream of nitrogen gas can also be used.

  • Final Concentration: The final volume will be approximately the volume of water added, resulting in a concentrated aqueous solution. For the example provided, this would be approximately 6.4 mg/mL.

  • Storage: Store the solution in a tightly sealed container, protected from light. It is recommended to use this solution fresh.

Protocol 2: General Method for Enhancing Solubility with a Surfactant (Tween® 80)

Objective: To prepare a clear, aqueous solution of this compound using a surfactant to prevent precipitation.

Materials:

  • This compound stock solution in a water-miscible organic solvent (e.g., 10 mg/mL in ethanol).

  • Tween® 80 (Polysorbate 80)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare Surfactant Solution: Prepare the desired aqueous buffer containing Tween® 80 at a concentration above its critical micelle concentration (CMC). The CMC of Tween® 80 is approximately 0.01-0.03 mg/mL. A common starting concentration is 0.1% to 1% (v/v) Tween® 80.

  • Solubilization: While vortexing or stirring the surfactant-containing buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

  • Equilibration: Allow the solution to stir for 15-30 minutes to ensure complete micellar encapsulation.

  • Sterilization (Optional): If required for your experiment, filter the final solution through a 0.22 µm sterile filter.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol is based on the successful complexation of capsaicin with HP-β-CD.[4]

Objective: To prepare a water-soluble inclusion complex of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir plate

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare Saturated Aqueous Solution: Prepare a saturated aqueous solution of HP-β-CD by dissolving an excess amount in deionized water with stirring.

  • Add this compound: Add this compound to the saturated HP-β-CD solution in a 1:1 molar ratio.

  • Complexation: Stir the mixture at room temperature for a sufficient time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Lyophilization: Freeze-dry the resulting clear solution to obtain the this compound/HP-β-CD inclusion complex as a solid powder.

  • Reconstitution: The lyophilized powder can be readily dissolved in aqueous buffers to the desired concentration.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution start Start: this compound Powder dissolve Dissolve in Organic Solvent (e.g., Ethanol) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute into Aqueous Buffer stock->dilute precipitate Precipitation Occurs dilute->precipitate If [C] > Solubility stable Stable Aqueous Solution dilute->stable If [C] < Solubility troubleshooting_logic cluster_solutions Troubleshooting Strategies precipitate Precipitation Observed concentration Reduce Final Concentration precipitate->concentration cosolvent Increase Co-solvent % precipitate->cosolvent surfactant Add Surfactant (e.g., Tween® 80) precipitate->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitate->cyclodextrin stable_solution Achieve Stable Solution concentration->stable_solution cosolvent->stable_solution surfactant->stable_solution cyclodextrin->stable_solution

References

Issues with N-Vanillyloctanamide purity and its impact on experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Vanillyloctanamide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic capsaicin analog. Its primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel predominantly expressed on sensory neurons. Activation of TRPV1 leads to an influx of cations, primarily calcium, resulting in cell depolarization and the sensation of heat and pain.

Q2: Why is the purity of this compound critical for my experiments?

A2: The purity of this compound is crucial because impurities can lead to erroneous and irreproducible results.[1] Contaminants may exhibit their own biological activities, including off-target effects, or they may interfere with the binding of this compound to its target, TRPV1. This can manifest as altered potency (EC₅₀/IC₅₀ values), reduced maximal efficacy, or unexpected physiological responses. For instance, structurally related impurities might also activate or inhibit TRPV1, but with different potencies, leading to a mixed pharmacological profile.

Q3: What are the common impurities found in synthetic this compound?

A3: Common impurities in synthetic capsaicin analogs can include starting materials, byproducts of the synthesis, and degradation products. For this compound, potential impurities could include vanillylamine, octanoyl chloride, cis-isomers of this compound, and other related N-acyl-vanillylamides. The presence and concentration of these impurities can vary between batches and manufacturers.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. It allows for the separation and quantification of the main compound and any impurities. When requesting a certificate of analysis (CoA) from your supplier, ensure that it includes HPLC data indicating the purity level.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent EC₅₀/IC₅₀ values between experiments. Variable Purity of this compound: Different batches may have varying purity levels, leading to shifts in potency. Impurities can act as partial agonists or antagonists.1. Verify Purity: Always request and review the batch-specific Certificate of Analysis (CoA) with HPLC data. 2. Standardize Batch: Use a single, high-purity batch of this compound for a complete set of experiments. 3. Perform Dose-Response Curve: Run a full dose-response curve for each new batch to confirm its potency.
Lower than expected maximal response in a TRPV1 activation assay. Presence of Antagonistic Impurities: Some impurities may act as TRPV1 antagonists or partial agonists with low efficacy, competing with this compound and reducing the maximal achievable response.1. Purity Analysis: Analyze the sample using HPLC to identify potential antagonistic impurities. 2. Source a Higher Purity Compound: Obtain this compound with a higher purity specification (e.g., >99%).
Unexpected cell death in cell viability assays at concentrations that should be non-toxic. Cytotoxic Impurities: Synthesis byproducts or residual solvents could be cytotoxic.1. Test Impurity Toxicity: If the identity of a major impurity is known, test its cytotoxicity independently. 2. Use a More Purified Compound: Switch to a higher purity grade of this compound. 3. Control for Vehicle Effects: Ensure that the solvent used to dissolve the compound is not contributing to cytotoxicity.
High background signal in calcium imaging experiments. Fluorescent Impurities: Some impurities may be inherently fluorescent, interfering with the assay's signal.1. Blank Measurement: Measure the fluorescence of a solution containing only the this compound compound in your assay buffer. 2. Purification: If significant background fluorescence is detected, consider purifying the compound or obtaining it from a different supplier.

Data on the Impact of Purity

The purity of this compound can significantly influence its observed biological activity. Below are tables with illustrative data demonstrating how purity can affect key experimental readouts.

Table 1: Impact of this compound Purity on TRPV1 Activation (Calcium Influx Assay)

Purity LevelApparent EC₅₀ (nM)Maximal Response (% of Control)
99%150100%
95%25085%
90%40070%

Note: This data is illustrative and demonstrates a common trend where lower purity leads to a rightward shift in the dose-response curve (lower potency) and a decrease in the maximal response.

Table 2: Effect of this compound Purity on Cell Viability (MTT Assay)

Purity LevelConcentration (µM)Cell Viability (% of Control)
99%1098%
95%1085%
90%1072%

Note: This illustrative data highlights how cytotoxic impurities in lower-purity samples can lead to a significant underestimation of the compound's safety profile.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute compounds with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Procedure:

    • Dissolve a small, accurately weighed sample of this compound in the mobile phase.

    • Inject a known volume of the sample onto the HPLC column.

    • Run the gradient program and record the chromatogram.

    • Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

TRPV1 Activation Assay (Calcium Imaging)
  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS).

    • This compound stock solution in DMSO.

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with Fluo-4 AM mixed with Pluronic F-127 in HBSS for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

    • Prepare serial dilutions of this compound in HBSS.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the this compound dilutions to the wells and immediately begin recording the change in fluorescence over time.

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating TRPV1 activation.

Cell Viability Assay (MTT)
  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Visualizations

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Sensitization Channel Sensitization TRPV1->Sensitization NVA This compound NVA->TRPV1 Binds to & Activates Depolarization Membrane Depolarization Ca_influx->Depolarization PKC PKC Ca_influx->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response PKC->TRPV1 Phosphorylates & Sensitizes PKA PKA PKA->TRPV1 Phosphorylates & Sensitizes Sensitization->TRPV1 Experimental_Workflow_Purity_Assessment start Start: Receive This compound check_coa Review Certificate of Analysis (CoA) for Purity start->check_coa hplc_analysis Perform in-house HPLC analysis check_coa->hplc_analysis If CoA is missing or questionable purity_ok Purity > 98%? check_coa->purity_ok If CoA is present hplc_analysis->purity_ok proceed Proceed with Experiments purity_ok->proceed Yes contact_supplier Contact Supplier or Purify Compound purity_ok->contact_supplier No end End proceed->end contact_supplier->hplc_analysis After purification Troubleshooting_Logic start Inconsistent Experimental Results check_purity Is this compound purity consistent across batches? start->check_purity check_protocol Is the experimental protocol consistent? check_purity->check_protocol Yes source_new_batch Source a new, high-purity batch of this compound check_purity->source_new_batch No check_reagents Are all other reagents and cell lines consistent? check_protocol->check_reagents Yes standardize_protocol Standardize the experimental protocol check_protocol->standardize_protocol No validate_reagents Validate all reagents and cell lines check_reagents->validate_reagents No resolve Problem Resolved check_reagents->resolve Yes source_new_batch->start Re-test standardize_protocol->start Re-test validate_reagents->start Re-test

References

Technical Support Center: N-Vanillyloctanamide In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on vehicle selection for the in vivo administration of N-Vanillyloctanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection critical?

A1: this compound is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Due to its hydrophobic nature, it has low solubility in aqueous solutions, making the selection of an appropriate delivery vehicle crucial for achieving accurate and reproducible results in in vivo studies. An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.

Q2: What are the common vehicles used for administering this compound?

A2: Common vehicles for poorly water-soluble compounds like this compound include:

  • Organic Solvents: Dimethyl sulfoxide (DMSO), Ethanol.

  • Co-solvents/Polyols: Polyethylene glycol 400 (PEG400), Propylene glycol (PG).

  • Oils: Corn oil, Sesame oil (typically for oral or subcutaneous routes).

  • Aqueous Solutions with Solubilizing Agents: Saline or phosphate-buffered saline (PBS) containing surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins.

Q3: How do I choose the right vehicle for my experiment?

A3: The choice of vehicle depends on several factors:

  • Route of Administration: Intravenous (IV) injections require vehicles that are well-tolerated systemically and minimize the risk of precipitation in the bloodstream. Oral gavage allows for a wider range of vehicles, including suspensions in oils or aqueous solutions with suspending agents.

  • Required Concentration: The vehicle must be able to dissolve this compound at the target concentration for your study.

  • Toxicity of the Vehicle: The chosen vehicle should have a well-established safety profile at the intended dose and volume. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

  • Stability of the Formulation: this compound should remain stable and solubilized in the vehicle for the duration of the experiment.

Q4: Can I use 100% DMSO to dissolve this compound for in vivo studies?

A4: While DMSO is an excellent solvent for this compound, using 100% DMSO for in vivo injections is generally not recommended due to its potential for toxicity, including hemolysis and tissue damage, especially with intravenous administration. For IV injections in rodents, it is advisable to keep the final DMSO concentration as low as possible, ideally below 10% (v/v) in an aqueous solution like saline.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound upon dilution with aqueous buffer. The aqueous environment reduces the solubilizing capacity of the initial organic solvent.- Increase the proportion of the organic co-solvent (e.g., PEG400, Propylene Glycol) in the final formulation.- Add a surfactant (e.g., Tween 80) to the aqueous diluent to improve solubility.- Prepare a microemulsion or a suspension with appropriate suspending agents (e.g., carboxymethylcellulose).
Animal shows signs of distress or adverse reaction after injection (e.g., vocalization, excessive grooming at the injection site). The vehicle or the compound concentration may be causing irritation or pain. The pH of the formulation may be outside the physiological range.- Reduce the concentration of the organic solvent (especially DMSO).- Decrease the concentration of this compound.- Check and adjust the pH of the final formulation to be within a physiological range (typically pH 6.5-7.5).- Consider a different route of administration if possible.
Inconsistent results between animals or experiments. - Incomplete solubilization of this compound.- Precipitation of the compound before or during administration.- Instability of the formulation.- Ensure the compound is fully dissolved by gentle warming or sonication before each administration.- Visually inspect the solution for any signs of precipitation before drawing it into the syringe.- Prepare the formulation fresh before each experiment.
Difficulty in administering the formulation due to high viscosity. High concentrations of polymers like PEG400 can increase viscosity.- Gently warm the formulation to reduce viscosity before administration.- Use a larger gauge needle if appropriate for the route of administration.- Consider diluting the formulation if the concentration of this compound allows.

Quantitative Data: Solubility of this compound and Related Compounds

The following table summarizes the available solubility data for this compound and structurally related compounds in common laboratory vehicles.

CompoundVehicleSolubilityNotes
This compound DMSO ≥ 20 mg/mLBased on data for a structurally similar compound (VU0238429).
Ethanol ~50 mg/mL (estimated)Based on solubility data for Vanillin.
PEG400 Likely highPEG400 is a good solvent for many poorly water-soluble drugs.[1][2][3][4]
Propylene Glycol MisciblePropylene glycol is miscible with ethanol and water.[5]
Vanillin Ethanol 50 mg/mLStructurally related precursor.
Water 10 mg/mLStructurally related precursor.
Glycerol 50 mg/mLStructurally related precursor.

Note: It is highly recommended that researchers determine the precise solubility of their specific batch of this compound in the chosen vehicle before initiating in vivo experiments.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Injection in Rats

Objective: To prepare a clear, injectable solution of this compound for intravenous administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to achieve a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, first dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vehicle Preparation:

    • In a separate sterile vial, prepare the co-solvent mixture. For a 10 mL final volume, mix 4 mL of PEG400 and 5 mL of sterile saline.

  • Final Formulation:

    • Slowly add the co-solvent/saline mixture to the this compound stock solution while vortexing to ensure thorough mixing.

    • Visually inspect the final solution to ensure it is clear and free of any precipitates.

  • Sterilization:

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Administration:

    • Administer the solution via the tail vein at the desired dose volume. The maximum recommended bolus injection volume for rats is 5 mL/kg.[6]

Protocol 2: Preparation of this compound for Oral Gavage in Mice

Objective: To prepare a stable suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Ethanol

  • Corn oil

  • Sterile tubes

  • Homogenizer or sonicator

Procedure:

  • Initial Dissolution:

    • Weigh the required amount of this compound.

    • Dissolve it in a small volume of ethanol. The goal is to create a concentrated solution.

  • Suspension Preparation:

    • Add the ethanolic solution of this compound dropwise to the required volume of corn oil while continuously vortexing or homogenizing.

    • Continue to mix until a uniform suspension is formed. Gentle warming (to no more than 40°C) may aid in dispersion but be cautious of solvent evaporation.

  • Solvent Removal (Optional but Recommended):

    • To remove the ethanol, the suspension can be placed in a vacuum centrifuge or under a gentle stream of nitrogen until the ethanol has evaporated. This is important to avoid potential confounding effects of ethanol in the experiment.

  • Administration:

    • Ensure the suspension is well-mixed before each administration.

    • Administer the suspension using a proper oral gavage needle. The recommended maximum oral gavage volume for mice is 10 mL/kg.[7]

Signaling Pathways and Experimental Workflows

This compound Activation of TRPV1 Signaling Pathway

This compound, as a capsaicin analog, primarily exerts its effects through the activation of the TRPV1 receptor, a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a cascade of downstream signaling events.

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor Ca2_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca2_Influx N_Vanillyloctanamide N_Vanillyloctanamide N_Vanillyloctanamide->TRPV1 Binds and Activates Depolarization Membrane Depolarization Ca2_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades (e.g., PKC, PKA) Depolarization->Downstream_Signaling Cellular_Response Cellular Response (e.g., Neuropeptide Release, Pain Sensation) Downstream_Signaling->Cellular_Response

Caption: this compound activates the TRPV1 receptor, leading to ion influx and downstream signaling.

Experimental Workflow for Vehicle Selection

The following diagram outlines a logical workflow for selecting an appropriate vehicle for in vivo administration of this compound.

Vehicle_Selection_Workflow cluster_planning Phase 1: Planning and Feasibility cluster_testing Phase 2: Formulation and Testing cluster_finalization Phase 3: Final Selection Define_Experiment Define Experimental Parameters (Route, Dose, Species) Literature_Search Literature Search for Similar Compounds Define_Experiment->Literature_Search Select_Candidates Select Candidate Vehicles Literature_Search->Select_Candidates Solubility_Test Perform Solubility Testing Select_Candidates->Solubility_Test Stability_Test Assess Formulation Stability Solubility_Test->Stability_Test Tolerability_Pilot Conduct Pilot Tolerability Study Stability_Test->Tolerability_Pilot Final_Vehicle Select Optimal Vehicle Tolerability_Pilot->Final_Vehicle

Caption: A stepwise workflow for selecting a suitable vehicle for this compound administration.

References

N-Vanillyloctanamide shelf life and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the shelf life, storage, and handling of N-Vanillyloctanamide, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

The shelf life of this compound is dependent on its form (powder or in solvent) and storage temperature. For the solid powder form, a shelf life of up to 3 years can be expected when stored at -20°C, and 2 years when stored at 4°C[1]. When dissolved in a solvent, the recommended storage is for 6 months at -80°C or 1 month at -20°C to maintain stability[1].

Q2: How should I store this compound?

For long-term storage, it is recommended to store this compound as a powder at -20°C. For shorter-term storage, 4°C is acceptable[1]. If the compound is in a solvent, it should be stored at -80°C for optimal stability[1]. To minimize degradation, protect the compound from light and moisture.

Q3: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or consistency of the powder. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks or a decrease in the main compound's peak area.

Q4: In which solvents is this compound stable?

While specific stability data for this compound in various solvents is limited, studies on analogous capsinoids suggest that they are more stable in nonpolar solvents and less stable in polar, protic solvents like alcohols and water[2]. For stock solutions, consider using a non-polar solvent and store at low temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage.Verify the storage conditions and age of the compound. Run an HPLC analysis to check for purity and degradation products.
Inaccurate concentration of the stock solution.Re-measure the concentration of your stock solution. If possible, prepare a fresh solution from a new batch of the compound.
Interaction with other components in the experiment.Review the experimental protocol for potential incompatibilities. Capsaicinoids can be sensitive to pH changes[3].
Loss of compound activity over time. Degradation of the compound in solution.Prepare fresh solutions more frequently. For solutions, store at -80°C for no longer than 6 months[1]. Avoid repeated freeze-thaw cycles.
Physical changes in the compound (e.g., color change). Degradation due to exposure to light, air, or moisture.Store the compound in a tightly sealed, opaque container in a desiccated environment.

Quantitative Data Summary

Form Storage Temperature Shelf Life Reference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Stability Indicating HPLC Method for this compound

This protocol is adapted from methods used for capsaicin and other capsaicinoids and can be used to assess the purity and stability of this compound[4][5].

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For analysis, dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies (for stability indicating method development):

  • Acid Hydrolysis: Treat the sample with 0.5 N HCl for a specified period (e.g., 4 hours), then neutralize.

  • Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH for a specified period, then neutralize.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 6%) for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for a specified period.

  • Photodegradation: Expose a solution of the compound to UV light.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Experimental Issues start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_purity Assess Compound Purity (e.g., via HPLC) purity_ok Purity Acceptable? check_purity->purity_ok prepare_fresh Prepare Fresh Stock Solution issue_resolved Issue Resolved prepare_fresh->issue_resolved review_protocol Review Experimental Protocol for Incompatibilities review_protocol->issue_resolved purity_ok->review_protocol Yes contact_supplier Contact Supplier for Replacement purity_ok->contact_supplier No storage_ok->check_purity Yes storage_ok->prepare_fresh No

Caption: A workflow for troubleshooting common experimental issues.

Storage_Handling_Flowchart Recommended Storage and Handling of this compound receive Receive this compound is_powder Is it a powder? receive->is_powder store_powder_short Short-term (<2 years): Store at 4°C receive->store_powder_short store_powder_long Long-term (>2 years): Store at -20°C is_powder->store_powder_long Yes in_solvent In Solvent is_powder->in_solvent No protect Protect from light and moisture in a tightly sealed container store_powder_long->protect store_powder_short->protect store_solvent_long Long-term (>1 month): Store at -80°C in_solvent->store_solvent_long store_solvent_short Short-term (<1 month): Store at -20°C in_solvent->store_solvent_short store_solvent_long->protect store_solvent_short->protect

Caption: Recommended storage and handling procedures.

References

Validation & Comparative

N-Vanillyloctanamide vs. Capsaicin: A Comparative Guide to TRPV1 Activation Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of N-Vanillyloctanamide and Capsaicin in activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While both are recognized vanilloid compounds that interact with this key receptor in pain and thermosensation pathways, their relative potencies are a subject of significant interest in pharmacological research. This document synthesizes available experimental data to offer a clear comparison, outlines common experimental protocols for assessing TRPV1 activation, and visually represents the underlying signaling pathway.

Data Presentation: Potency at TRPV1

Capsaicin is consistently reported as a highly potent TRPV1 agonist, with EC50 values typically in the low nanomolar to sub-micromolar range. The potency of N-acyl vanillamides is influenced by the length and saturation of the acyl chain. While a precise EC50 for this compound is not cited, related compounds offer valuable insight. For instance, N-oleoyl dopamine, which shares a similar structural motif, has been reported to be equipotent to Capsaicin[1]. Furthermore, another analogue, N-palmitoyl-vanillamide, has demonstrated greater potency as a desensitizing agent at TRPV1 compared to Capsaicin.

CompoundReported EC50 for TRPV1 ActivationNotes
Capsaicin 29.7 ± 4.7 nM (rat TRPV1)[2]Potency can vary depending on the expression system (e.g., rat vs. human TRPV1) and experimental method.
36.1 ± 6.0 nM (human TRPV1)[2]
~440 nM[3]Determined by electrophysiology in Xenopus oocytes.
This compound Not explicitly reported in direct comparison.Potency is inferred to be in a similar range to Capsaicin based on structure-activity relationships of related N-acyl vanillamides.

Experimental Protocols

The potency of TRPV1 agonists is primarily determined through two key experimental methodologies: intracellular calcium imaging and electrophysiological patch-clamp recordings.

Intracellular Calcium Imaging

This high-throughput method measures the increase in intracellular calcium concentration ([Ca2+]i) following TRPV1 activation, which is a non-selective cation channel with high permeability to Ca2+.

Typical Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression. Cells are transiently transfected with a plasmid encoding the human or rat TRPV1 channel.

  • Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, for a specific duration at room temperature or 37°C.

  • Compound Application: A baseline fluorescence is recorded before the addition of varying concentrations of the agonist (this compound or Capsaicin).

  • Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence microplate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is normalized to the maximum response and plotted against the logarithm of the agonist concentration. The EC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion currents flowing through the TRPV1 channel upon activation, providing a more direct measure of channel activity.

Typical Protocol:

  • Cell Preparation: HEK293 cells transfected with TRPV1 are prepared for electrophysiological recording.

  • Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.

  • Agonist Application: The cells are perfused with an extracellular solution containing various concentrations of the agonist.

  • Current Measurement: The resulting inward or outward currents at a fixed holding potential are recorded using a patch-clamp amplifier.

  • Data Analysis: The peak current amplitude at each agonist concentration is measured and normalized to the maximal current. These values are then plotted against the agonist concentration to generate a dose-response curve, from which the EC50 is determined.

Signaling Pathway and Experimental Workflow

TRPV1 Activation Signaling Pathway

Activation of the TRPV1 channel by agonists like this compound and Capsaicin initiates a cascade of events leading to neuronal signaling.

TRPV1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Capsaicin TRPV1 TRPV1 Channel (Closed) Agonist->TRPV1 Binds to receptor TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Na_Influx Na⁺ Influx TRPV1_Open->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission

Caption: TRPV1 activation by an agonist leads to cation influx and neuronal signaling.

Experimental Workflow for Potency Determination

The general workflow for comparing the potency of this compound and Capsaicin at the TRPV1 receptor is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture & TRPV1 Transfection start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep calcium_imaging Calcium Imaging assay_prep->calcium_imaging High-throughput electrophysiology Electrophysiology assay_prep->electrophysiology Direct measurement data_acquisition Data Acquisition calcium_imaging->data_acquisition electrophysiology->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ec50 EC50 Calculation & Comparison dose_response->ec50 end End ec50->end

Caption: Workflow for determining and comparing agonist potency at the TRPV1 receptor.

References

A Comparative Analysis of N-Vanillyloctanamide and Other Vanilloid Analogues in Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of N-Vanillyloctanamide (Nonivamide) and other key vanilloid analogues, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance, supported by experimental data. The focus is on their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a critical ion channel in pain and temperature sensation.

Quantitative Comparison of Vanilloid Analogue Potency

The potency of vanilloid analogues is a critical determinant of their physiological and pharmacological effects. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and its counterparts in activating the TRPV1 receptor. Lower EC50 values indicate higher agonist potency.

CompoundAgonist/AntagonistEC50/IC50 (nM)Cell Type/Assay ConditionReference
This compound Agonist~2x CapsaicinStimulation of afferent neurons (in vivo)[1]
CapsaicinAgonist29.7 ± 4.7Recombinant rat TRPV1 expressed in HEK293 cells (Ca2+ flux)[2]
CapsaicinAgonist36.1 ± 6.0Recombinant human TRPV1 expressed in HEK293 cells (Ca2+ flux)[2]
Resiniferatoxin (RTX)AgonistLower than CapsaicinSensory neurons[3]
N-Arachidonoyl-dopamine (NADA)Agonist1265 ± 378Recombinant human TRPV1 expressed in HEK293 cells (Ca2+ flux)[2]
Vanillylmandelic acid (VMA)Inhibitor-Inhibited capsaicin-induced TRPV1 activation[4]
Vanillic acid (VAcid)Agonist/Inhibitor-Dose-dependently increased [Ca2+]i / Inhibited capsaicin-induced activation[4]
Vanillyl alcohol (VAlc)Agonist-Dose-dependently increased [Ca2+]i[4]
Vanillyl butyl ether (VBE)Agonist-Dose-dependently increased [Ca2+]i[4]
VanillinInhibitor-Suppressed capsaicin-induced TRPV1 activation[4]

Signaling Pathways of Vanilloid Analogues

The primary mechanism of action for this compound and other vanilloid agonists is the activation of the TRPV1 receptor, a non-selective cation channel. This activation leads to a cascade of intracellular events, culminating in neuronal depolarization and the sensation of pungency or pain.

General Agonist-Induced TRPV1 Signaling Pathway

The binding of a vanilloid agonist, such as this compound or capsaicin, to the TRPV1 receptor induces a conformational change in the channel protein. This opens the channel pore, allowing an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The influx of positive ions leads to depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This signal is then propagated along the neuron to the central nervous system, where it is interpreted as a noxious stimulus.

TRPV1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Vanilloid_Analogue Vanilloid Analogue (e.g., this compound, Capsaicin) TRPV1 TRPV1 Receptor Vanilloid_Analogue->TRPV1 Binds to receptor Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neural_Signal Signal to CNS (Pain/Heat Sensation) Action_Potential->Neural_Signal

Fig. 1: Agonist-induced TRPV1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of vanilloid analogues.

Intracellular Calcium Imaging Assay

This protocol is used to measure the increase in intracellular calcium concentration ([Ca2+]i) following TRPV1 activation by vanilloid analogues.

Materials:

  • HEK293 cells heterologously expressing TRPV1.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test compounds (this compound, capsaicin, etc.) at various concentrations.

  • Ionomycin (positive control).

  • EGTA (negative control).

  • Fluorescence microscope or a fluorescence plate reader.

Procedure:

  • Cell Culture: Culture TRPV1-expressing HEK293 cells in appropriate media and conditions until they reach the desired confluency. Plate the cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells two to three times with fresh HBSS to remove excess dye.

  • Compound Application and Imaging:

    • Acquire a baseline fluorescence reading for a few minutes before adding the compound.

    • Add the test vanilloid analogue at the desired concentration to the cells.

    • Immediately begin recording the fluorescence intensity over time. For Fluo-4, an increase in fluorescence indicates an increase in [Ca2+]i. For Fura-2, the ratio of emissions at two different excitation wavelengths is measured.

  • Controls:

    • At the end of each experiment, add ionomycin to determine the maximum calcium response.

    • In separate wells, add EGTA prior to the agonist to chelate extracellular calcium and confirm the signal is due to calcium influx.

  • Data Analysis: The change in fluorescence intensity is normalized to the baseline and is used to determine the EC50 values for each compound.

Eye-Wiping Test for Pungency Assessment

This in vivo assay is used to quantify the irritant or pungent effect of vanilloid analogues when applied to the eye of a mouse.

Materials:

  • Male C57BL/6 mice.

  • Test compounds dissolved in a suitable vehicle (e.g., saline with a small percentage of ethanol and Tween 80).

  • Micropipette.

  • Video recording equipment (optional but recommended for accurate counting).

  • Observation chamber.

Procedure:

  • Acclimation: Acclimate the mice to the testing environment for at least 30 minutes before the experiment to reduce stress-induced behaviors.

  • Compound Administration: Gently restrain the mouse and instill a small volume (e.g., 10 µL) of the test compound solution onto the corneal surface of one eye.

  • Observation: Immediately after instillation, place the mouse in the observation chamber and record the number of wiping movements directed at the treated eye with the ipsilateral forepaw over a defined period (e.g., the first 60 seconds).

  • Data Analysis: The number of eye wipes is a direct measure of the compound's pungency. A higher number of wipes indicates a more potent irritant effect.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion currents across the membrane of a Xenopus oocyte expressing the TRPV1 channel in response to vanilloid analogues.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the TRPV1 channel.

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and recording setup.

  • Recording solution (e.g., ND96).

  • Test compounds.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject the oocytes with TRPV1 cRNA and incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application:

    • Apply voltage steps or ramps to elicit baseline currents.

    • Perfuse the chamber with the recording solution containing the test vanilloid analogue at various concentrations.

  • Data Acquisition and Analysis:

    • Record the changes in membrane current in response to the compound application.

    • Plot the current response as a function of the compound concentration to determine the EC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture TRPV1-expressing Cell Culture Calcium_Assay Calcium Imaging Assay Cell_Culture->Calcium_Assay TEVC Two-Electrode Voltage Clamp Cell_Culture->TEVC Potency Determine EC50/IC50 Calcium_Assay->Potency TEVC->Potency Data_Integration Comparative Analysis Potency->Data_Integration Animal_Model Mouse Model Eye_Wipe Eye-Wiping Test Animal_Model->Eye_Wipe Pungency Assess Pungency Eye_Wipe->Pungency Pungency->Data_Integration

Fig. 2: Workflow for comparative analysis.

References

A Comparative Guide to the Efficacy of N-Vanillyloctanamide and Resiniferatoxin as TRPV1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent vanilloid receptor 1 (TRPV1) agonists: N-Vanillyloctanamide and Resiniferatoxin (RTX). Both compounds are instrumental in pain research and the development of novel analgesics. This document synthesizes experimental data on their receptor binding, potency, duration of action, and underlying signaling mechanisms to assist researchers in selecting the appropriate tool for their specific applications.

Executive Summary

This compound and Resiniferatoxin are both potent activators of the TRPV1 receptor, a key player in pain signaling pathways. However, they exhibit significant differences in their potency, duration of action, and the ultimate physiological outcome of receptor activation. Resiniferatoxin stands out as an ultrapotent agonist with a remarkably long-lasting effect, often leading to the desensitization or even ablation of TRPV1-expressing sensory neurons. This compound, a synthetic capsaicinoid, is a less potent agonist with a shorter duration of action, making it a useful tool for more transient studies of TRPV1 activation.

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative parameters that define the efficacy of this compound and Resiniferatoxin.

CompoundTarget ReceptorBinding Affinity (Ki)Potency (EC50)
This compound TRPV1Data not consistently available; considered to have lower affinity than capsaicin.Approximately half the potency of capsaicin.
Resiniferatoxin (RTX) TRPV1~0.043 nM (rat)[1]~0.27 nM (rat)[1]
Capsaicin (for reference) TRPV1~1.81 nM (rat)[1]~45 nM (rat)[1]

Table 1: Receptor Binding Affinity and Potency. This table highlights the profound difference in potency between the two compounds, with RTX being several orders of magnitude more potent than capsaicin, and by extension, this compound.

CompoundOnset of ActionDuration of Analgesic Effect
This compound RapidShort to moderate, but specific in vivo data is limited.
Resiniferatoxin (RTX) RapidVery long-lasting, potentially for weeks, due to sensory neuron desensitization or ablation.[1]

Table 2: Onset and Duration of Action. The prolonged duration of action is a hallmark of Resiniferatoxin, distinguishing it from other TRPV1 agonists.

Mechanism of Action and Signaling Pathways

Both this compound and Resiniferatoxin exert their effects by binding to and activating the TRPV1 ion channel, which is predominantly expressed on nociceptive sensory neurons.[2] Activation of TRPV1 leads to an influx of cations, primarily calcium (Ca2+), into the neuron.[3] This influx triggers a cascade of downstream signaling events.

The initial influx of Ca2+ leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a sensation of heat and pain. With sustained or potent activation, as is the case with RTX, the prolonged and massive Ca2+ influx can lead to a state of desensitization, where the neuron becomes less responsive to subsequent stimuli. In the case of very high concentrations or prolonged exposure to potent agonists like RTX, this can progress to cytotoxicity and the functional ablation of the sensory nerve terminal.[4]

The following diagram illustrates the general signaling pathway initiated by both agonists:

TRPV1_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activates Agonist This compound or Resiniferatoxin Agonist->TRPV1 Binds to receptor Ca_ext Ca²⁺ (extracellular) Ca_int Ca²⁺ (intracellular) Ca_ext->Ca_int Influx TRPV1_open Depolarization Membrane Depolarization Ca_int->Depolarization Desensitization Desensitization/ Ablation Ca_int->Desensitization Prolonged/High Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

Fig. 1: General signaling pathway of TRPV1 activation.

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used to characterize TRPV1 agonists.

[³H]Resiniferatoxin Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace radiolabeled [³H]RTX from the TRPV1 receptor.

Protocol:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the TRPV1 receptor (e.g., dorsal root ganglia or HEK293 cells stably expressing TRPV1).

  • Incubation: Incubate the membrane preparations with a fixed concentration of [³H]RTX and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: After incubation to allow binding to reach equilibrium, separate the membrane-bound radioactivity from the free radioactivity by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific [³H]RTX binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific [³H]RTX binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput assay measures the ability of a compound to activate TRPV1 by detecting changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Plate cells stably expressing the TRPV1 receptor in a multi-well plate (e.g., 384-well) and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) to each well. Incubate the plate to allow the dye to enter the cells.

  • Compound Addition: Prepare a compound plate with varying concentrations of the test agonist (this compound or RTX).

  • Measurement: Use a FLIPR instrument to add the compound solutions to the cell plate and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value can be determined.

The following diagram illustrates a typical workflow for a FLIPR calcium assay:

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate TRPV1-expressing cells in a multi-well plate Incubate_Cells Incubate overnight Plate_Cells->Incubate_Cells Load_Dye Load cells with calcium-sensitive dye Incubate_Cells->Load_Dye FLIPR_Measurement Add compounds and measure fluorescence in FLIPR Load_Dye->FLIPR_Measurement Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->FLIPR_Measurement Generate_Curves Generate dose-response curves FLIPR_Measurement->Generate_Curves Calculate_EC50 Calculate EC50 values Generate_Curves->Calculate_EC50

Fig. 2: Workflow for a FLIPR calcium assay.

Conclusion

The choice between this compound and Resiniferatoxin depends critically on the experimental goals. Resiniferatoxin, with its ultrapotent and long-lasting effects, is an invaluable tool for studies requiring profound and sustained TRPV1 activation, such as in vivo models of chronic pain where desensitization or neuronal ablation is the desired outcome.[4] this compound, being a less potent and likely shorter-acting agonist, is more suitable for in vitro screening assays and studies where a more transient and reversible activation of TRPV1 is required. Researchers should carefully consider the significant differences in their efficacy profiles to ensure the selection of the most appropriate compound for their research needs.

References

A Comparative Guide to N-Vanillyloctanamide and Anandamide at the TRPV1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of N-Vanillyloctanamide (Olvanil) and the endogenous cannabinoid anandamide at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information presented is collated from various experimental studies to aid in research and drug development endeavors targeting the TRPV1 channel.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons (low pH), and certain endogenous and exogenous chemical ligands. Its role in pain perception and neurogenic inflammation has made it a significant target for the development of novel analgesics. Among the numerous compounds that interact with TRPV1, the synthetic vanilloid this compound and the endocannabinoid anandamide have garnered considerable interest due to their distinct pharmacological profiles. This guide aims to delineate these differences through a systematic comparison of their binding affinity, potency, and efficacy, supported by experimental data and detailed methodologies.

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key pharmacological parameters for this compound and anandamide at the TRPV1 receptor, as determined by various in vitro assays. It is important to note that values can vary depending on the experimental system (e.g., cell line, species of the receptor) and assay conditions.

Compound Parameter Value Assay Type Expression System Reference
This compound (Olvanil) pEC508.1Not SpecifiedRat VR1[1]
pEC507.7Not SpecifiedHuman VR1[1]
EC50~7.9 nMCalcium Assay (FLIPR)hTRPV1-HEK293 cells
Anandamide Ki~2 µM[3H]RTX DisplacementRecombinant Cell Lines
Ki (in presence of PMSF)1.66 µM[3H]RTX DisplacementrVR1 transfected CHO cells[2]
pKi5.78[3H]RTX DisplacementrVR1 transfected CHO cells[2]
EC500.7 - 5 µMVariousHigh Expression Recombinant Cell Lines
pEC505.8045Ca2+ UptakerVR1 transfected CHO cells[2]
EC50~5.5 µMCalcium ImagingDRG cells[3]

Table 1: Binding Affinity (Ki) and Potency (EC50/pEC50) at the TRPV1 Receptor.

Compound Efficacy (vs. Capsaicin) Description Assay Type Expression System Reference
This compound (Olvanil) Potent AgonistProduces robust increases in intracellular calcium.Calcium ImagingCultured DRG neurons[4]
Anandamide Partial to Full AgonistEfficacy is dependent on receptor reserve and experimental conditions. Can act as a partial agonist, attenuating the effects of full agonists like capsaicin. In systems with high receptor reserve, it can behave as a full agonist.Electrophysiology, Calcium ImagingVarious (HEK293, CHO, DRG neurons)[5][6]

Table 2: Efficacy at the TRPV1 Receptor.

Mechanism of Action and Signaling Pathways

Both this compound and anandamide activate TRPV1, leading to the opening of the non-selective cation channel and subsequent influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane, leading to the generation of action potentials in sensory neurons and the sensation of pain. However, the nature of their interaction with the receptor and the resulting downstream signaling can differ.

Anandamide is considered a "hybrid" ligand, as it also interacts with cannabinoid receptors (CB1 and CB2). This dual activity can lead to complex physiological effects. At the TRPV1 receptor, anandamide is often characterized as a partial agonist. This means that even at saturating concentrations, it may not elicit the maximal response achievable by a full agonist like capsaicin. In certain contexts, its partial agonism can lead to an attenuation of the effects of full agonists.

This compound, a synthetic analog of capsaicin, is a potent TRPV1 agonist. It is often described as "non-pungent" compared to capsaicin, which has implications for its therapeutic potential.

Below is a diagram illustrating the generalized signaling pathway upon activation of the TRPV1 receptor by an agonist.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening Na_influx Na⁺ Influx TRPV1->Na_influx Channel Opening Agonist Agonist (this compound or Anandamide) Agonist->TRPV1 Binds to receptor Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling Cascades Ca_influx->Downstream Na_influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Action_Potential->Downstream

TRPV1 Receptor Activation Pathway

Experimental Protocols

Accurate characterization of ligand-receptor interactions is paramount in drug discovery. Below are summaries of common experimental protocols used to evaluate the activity of compounds like this compound and anandamide at the TRPV1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It typically involves the use of a radiolabeled ligand that binds to the receptor with high affinity, such as [3H]resiniferatoxin ([3H]RTX) for TRPV1.

Detailed Methodology for [3H]Resiniferatoxin Binding Assay:

  • Membrane Preparation:

    • Cells stably or transiently expressing the TRPV1 receptor (e.g., CHO or HEK293 cells) are harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

    • The supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Reaction:

    • A fixed concentration of the radioligand ([3H]RTX, typically in the low nanomolar range) is incubated with the prepared membranes.

    • Increasing concentrations of the unlabeled competitor ligand (e.g., this compound or anandamide) are added to the reaction mixture.

    • To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a potent unlabeled TRPV1 ligand (e.g., unlabeled RTX or capsaicin).

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity of the competitor ligand (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon agonist application, providing information on the potency (EC50) and efficacy of the compound.

Detailed Methodology for Whole-Cell Patch-Clamp Recordings:

  • Cell Preparation:

    • Cells expressing TRPV1 (e.g., HEK293 cells or dorsal root ganglion neurons) are cultured on glass coverslips.

  • Recording Setup:

    • The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • A glass micropipette with a tip resistance of 3-5 MΩ is filled with an intracellular solution (e.g., containing in mM: 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, pH 7.2).

  • Gigaohm Seal and Whole-Cell Configuration:

    • The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current across the cell membrane.

  • Data Acquisition:

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • The test compound (this compound or anandamide) is applied to the cell at various concentrations through a perfusion system.

    • The resulting inward currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis:

    • The peak current amplitude at each concentration is measured.

    • A dose-response curve is generated by plotting the current amplitude against the logarithm of the agonist concentration.

    • The EC50 value (the concentration that produces 50% of the maximal response) is determined by fitting the dose-response curve with the Hill equation.

    • The maximal efficacy (Imax) can be compared to that of a reference agonist like capsaicin.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV1 activation using fluorescent calcium indicators.

Detailed Methodology for FLIPR Calcium Assay:

  • Cell Plating:

    • Cells stably expressing TRPV1 (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading:

    • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence imaging plate reader (FLIPR).

    • The baseline fluorescence is measured before the addition of the test compound.

    • The test compound (this compound or anandamide) at various concentrations is automatically added to the wells.

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis:

    • The increase in fluorescence intensity is quantified.

    • Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonists.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_patch Patch-Clamp Electrophysiology cluster_calcium Calcium Imaging Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Calculation Scintillation->Ki_Calc Cell_Culture Cell Culture Whole_Cell Whole-Cell Configuration Cell_Culture->Whole_Cell Agonist_App Agonist Application Whole_Cell->Agonist_App Current_Rec Current Recording Agonist_App->Current_Rec EC50_Imax_Calc EC50 & Imax Calculation Current_Rec->EC50_Imax_Calc Cell_Plating Cell Plating (Microplate) Dye_Loading Calcium Dye Loading Cell_Plating->Dye_Loading FLIPR_Read FLIPR Reading Dye_Loading->FLIPR_Read EC50_Calc EC50 Calculation FLIPR_Read->EC50_Calc

Comparative Experimental Workflow

Conclusion

This compound and anandamide both serve as valuable pharmacological tools for probing the function of the TRPV1 receptor. This compound acts as a potent, synthetic agonist, while anandamide represents an endogenous ligand with a more complex pharmacological profile, including interactions with the cannabinoid system and partial agonism at TRPV1. The choice between these two compounds for research or therapeutic development will depend on the specific scientific question or desired clinical outcome. The experimental protocols detailed in this guide provide a framework for the robust characterization of these and other novel TRPV1 modulators.

References

A Comparative Analysis of N-Vanillyloctanamide and Capsaicin Desensitization Profiles at the TRPV1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the desensitization profiles of two key vanilloid receptor (TRPV1) agonists: N-Vanillyloctanamide (nonivamide) and capsaicin. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection and application of these compounds in research and drug development.

Executive Summary

This compound and capsaicin are both potent activators of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. While structurally similar, evidence suggests potential differences in their desensitization profiles, which is the process by which prolonged or repeated agonist application leads to a diminished response. In vivo studies indicate that this compound is a less potent stimulus for sensory neurons compared to capsaicin, resulting in a comparatively reduced level of functional desensitization. However, investigations at the molecular level suggest that their direct pharmacological actions on the TRPV1 receptor itself may be comparable. This guide delves into the available data, outlines the underlying mechanisms, and provides detailed experimental protocols for researchers to conduct their own comparative assessments.

Comparative Data

While direct, side-by-side quantitative comparisons of the in vitro desensitization kinetics of this compound and capsaicin are not extensively available in the current literature, in vivo studies provide valuable insights into their differential effects on sensory neuron function.

ParameterThis compound (Nonivamide)CapsaicinKey Findings
Potency in Stimulating Afferent Neurons LowerHigherIn tests measuring reflex depressor response and wiping movements following ocular instillation, the potency of this compound was approximately half that of capsaicin.[1]
Sensory Neuron Desensitization (in vivo) Less pronouncedMore pronouncedCapsaicin treatment generally leads to a larger depletion of substance P and somatostatin in the sciatic nerve and spinal cord compared to this compound, indicating a more profound desensitization of sensory neurons.[1]
Pharmacological Profile at TRPV1 Receptor Likely similar to capsaicinWell-characterizedSome evidence suggests that at the molecular target TRPV1, the concentration-response curves and kinetics of current activation are not significantly different between the two capsaicinoids.[2] Observed in vivo differences may be attributable to variations in physicochemical or pharmacokinetic properties.[2]

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in TRPV1 desensitization and the methodology to compare this compound and capsaicin, the following diagrams are provided.

TRPV1_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Opens PIP2 PIP₂ Depletion TRPV1->PIP2 Leads to Agonist This compound or Capsaicin Agonist->TRPV1 Binds to Calcineurin Calcineurin (Phosphatase) Ca2_influx->Calcineurin Activates PKC PKC Ca2_influx->PKC Activates Internalization Receptor Internalization Ca2_influx->Internalization Triggers Dephosphorylation Dephosphorylation of TRPV1 Calcineurin->Dephosphorylation Catalyzes PKC->TRPV1 Phosphorylates (Sensitizes) PKA PKA PKA->TRPV1 Phosphorylates (Inhibits Desensitization) Desensitization Channel Desensitization Dephosphorylation->Desensitization Internalization->Desensitization PIP2->Desensitization

TRPV1 Desensitization Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Desensitization Protocol cluster_recovery Recovery Protocol cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing human TRPV1 Electrophysiology Prepare for whole-cell patch-clamp recording Cell_Culture->Electrophysiology Calcium_Imaging Load cells with Ca²⁺ indicator (e.g., Fura-2) Cell_Culture->Calcium_Imaging Initial_Application Apply initial pulse of This compound or Capsaicin Electrophysiology->Initial_Application Calcium_Imaging->Initial_Application Record_Initial Record initial current (I_initial) or Ca²⁺ transient (Ca_initial) Initial_Application->Record_Initial Prolonged_Application Apply prolonged or repeated pulses of the same agonist Record_Initial->Prolonged_Application Calculate_Desensitization Calculate % Desensitization: ((I_initial - I_desens) / I_initial) * 100 Record_Initial->Calculate_Desensitization Calculate_Recovery Calculate % Recovery: (I_rec / I_initial) * 100 Record_Initial->Calculate_Recovery Record_Desensitized Record desensitized current (I_desens) or Ca²⁺ transient (Ca_desens) Prolonged_Application->Record_Desensitized Washout Washout agonist for varying durations (e.g., 1-15 min) Record_Desensitized->Washout Record_Desensitized->Calculate_Desensitization Reapplication Re-apply initial pulse of the same agonist Washout->Reapplication Record_Recovery Record recovered current (I_rec) or Ca²⁺ transient (Ca_rec) Reapplication->Record_Recovery Record_Recovery->Calculate_Recovery Compare Compare desensitization and recovery kinetics between This compound and Capsaicin Calculate_Desensitization->Compare Calculate_Recovery->Compare

Workflow for Comparing Desensitization Profiles.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the desensitization profiles of this compound and capsaicin.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist application.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPV1 are cultured on glass coverslips.

  • Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

Recording Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

Experimental Procedure:

  • Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a brief (e.g., 2-5 seconds) pulse of a saturating concentration of this compound or capsaicin (e.g., 1 µM) and record the peak inward current (I_initial).

  • To induce desensitization, apply a prolonged (e.g., 1-5 minutes) application of the same agonist concentration.

  • At the end of the prolonged application, apply another brief test pulse of the agonist to measure the desensitized current (I_desens).

  • To measure recovery from desensitization, after the prolonged application, wash out the agonist with the extracellular solution for varying periods (e.g., 1, 2, 5, 10, 15 minutes).

  • Following each washout period, re-apply the initial brief test pulse of the agonist and record the recovered current (I_rec).

Data Analysis:

  • Percent Desensitization: Calculated as ((I_initial - I_desens) / I_initial) * 100.

  • Percent Recovery: Calculated as (I_rec / I_initial) * 100.

  • The time course of desensitization and recovery can be plotted and fitted with exponential functions to determine the respective rates for each compound.

Ratiometric Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPV1 channel activation.

Cell Preparation:

  • HEK293 cells expressing human TRPV1 are cultured on glass-bottom dishes.

  • Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 5 µM for 60 minutes at 37°C) in a physiological salt solution.

Experimental Procedure:

  • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Continuously perfuse the cells with an extracellular solution containing CaCl₂.

  • Apply a brief pulse of this compound or capsaicin and record the peak change in the Fura-2 fluorescence ratio (340/380 nm excitation), which corresponds to the initial calcium transient (Ca_initial).

  • Induce desensitization by a prolonged application of the same agonist.

  • Measure the calcium transient in response to a brief test pulse at the end of the prolonged application (Ca_desens).

  • To assess recovery, wash out the agonist for varying durations and re-stimulate with a brief pulse to measure the recovered calcium transient (Ca_rec).

Data Analysis:

  • The magnitude of the calcium transients is quantified as the change in the fluorescence ratio.

  • Percent desensitization and recovery are calculated similarly to the electrophysiology data, substituting current values with the magnitude of the calcium transients.

Conclusion

The available evidence suggests that while this compound and capsaicin may have similar pharmacological profiles directly at the TRPV1 receptor, their in vivo effects on sensory neuron desensitization appear to differ, with capsaicin demonstrating a more pronounced effect.[1][2] These differences are likely influenced by pharmacokinetic and physicochemical properties. For researchers and drug developers, the choice between these two agonists may depend on the desired potency and duration of desensitization in a specific application. This compound may be advantageous where a less intense but still effective TRPV1 activation and desensitization is desired. Further direct comparative studies, utilizing the protocols outlined in this guide, are warranted to fully elucidate the nuanced differences in their desensitization profiles at the molecular level.

References

Cross-validation of Vanilloid Effects in Diverse Cancer Cell Lines: A Comparative Analysis of Olvanil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic and anti-proliferative effects of the non-pungent capsaicin analog, Olvanil, across various cancer cell lines. Due to a scarcity of publicly available data on N-Vanillyloctanamide, this guide utilizes the structurally and functionally similar compound, Olvanil (N-vanillyl-9-oleamide), as a surrogate to provide a comparative analysis for researchers, scientists, and drug development professionals.

This guide synthesizes experimental data to offer an objective comparison of Olvanil's performance against different cancer cell types, providing insights into its potential as a therapeutic agent.

Comparative Cytotoxicity of Olvanil

Olvanil has demonstrated dose-dependent inhibitory effects on the viability and proliferation of several human cancer cell lines. The following table summarizes the median inhibitory concentrations (IC50) of Olvanil in various melanoma cell lines after 72 hours of exposure, as determined by MTT assay.[1][2]

Cell LineTypeIC50 (µg/mL)IC50 (µM)
A375Primary Malignant Melanoma34.21 ± 1.17102.48 ± 3.51
SK–MEL 28Metastatic Malignant Melanoma32.74 ± 0.9898.08 ± 2.94
FM55PPrimary Malignant Melanoma28.93 ± 1.0586.67 ± 3.15
FM55M2Metastatic Malignant Melanoma30.15 ± 1.2290.33 ± 3.65

Data extracted from a study on the anticancer effects of Arvanil and Olvanil in melanoma cell lines.[1][2]

Notably, Olvanil displayed a favorable safety profile when tested on normal human cell lines. In both LDH and MTT assays, it did not cause significant cytotoxicity in human keratinocytes (HaCaT) and normal human melanocytes (HEMa–LP) at comparable concentrations.[1][2] For instance, Olvanil at concentrations exceeding 30 µg/mL was required to inhibit the proliferation of HaCaT cells by approximately 50%.[1]

Beyond melanoma, Olvanil has shown efficacy in other cancer types. It has been reported to inhibit the proliferation of the human breast cancer cell line EFM-19.[1] Furthermore, in studies on human small cell lung cancer (SCLC) cells, Olvanil demonstrated anti-invasive activity.[3]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Cell Culture and Maintenance
  • Melanoma Cell Lines (A375, SK–MEL 28, FM55P, FM55M2), Human Keratinocytes (HaCaT), and Human Melanocytes (HEMa–LP): Cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified atmosphere with 5% CO2 at 37°C.

Cytotoxicity and Cell Viability Assays
  • MTT Assay:

    • Cells were seeded in 96-well plates at an optimized density and incubated for 24 hours.

    • The culture medium was then replaced with fresh medium containing various concentrations of Olvanil or the vehicle control.

    • Following a 72-hour incubation period, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

    • After a further incubation to allow formazan crystal formation, the crystals were solubilized using a sodium dodecyl sulfate (SDS) buffer.

    • The absorbance was measured at 570 nm using a microplate spectrophotometer to determine cell viability. The IC50 values were subsequently calculated from the concentration-response curves.[1][2]

  • Lactate Dehydrogenase (LDH) Assay:

    • Cells were cultured and treated with Olvanil as described for the MTT assay.

    • After 72 hours, the amount of LDH released from damaged cells into the culture medium was quantified using a lactate dehydrogenase ELISA kit.

    • The results were expressed as the percentage of LDH released by treated cells relative to control cells.[1][2]

  • BrdU Proliferation Assay:

    • Cell proliferation was assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

    • Cells were treated with Olvanil for 72 hours, and BrdU was added during the final hours of incubation.

    • The amount of incorporated BrdU was determined using a colorimetric immunoassay kit.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of Olvanil and related vanilloids are attributed to their interaction with several cellular signaling pathways.

Activation of Neuro-Immune Pathways via TRPV1

In breast cancer models, the anti-metastatic effects of Olvanil have been linked to the activation of neuro-immune pathways. This is initiated by the stimulation of TRPV1-containing sensory nerve fibers, which leads to a cytokine response and an increase in T-cell count.[4] This suggests an indirect mechanism of action where Olvanil modulates the tumor microenvironment to be less conducive to metastasis.

Olvanil Olvanil TRPV1 TRPV1 on Sensory Nerve Fibers Olvanil->TRPV1 Activates Cytokine_Response Cytokine Response TRPV1->Cytokine_Response Induces T_Cell_Increase Increased T-Cell Count Cytokine_Response->T_Cell_Increase Metastasis Cancer Metastasis T_Cell_Increase->Metastasis Inhibits

Olvanil's anti-metastatic action via TRPV1 activation.

AMPK Pathway in SCLC

In human small cell lung cancer (SCLC) cells, the anti-invasive properties of Olvanil are mediated through the AMPK pathway. This mechanism appears to be independent of TRPV1 and cannabinoid receptor 1 (CB1) activation. Depletion of AMPK levels has been shown to negate the anti-invasive effects of Olvanil.[3]

Olvanil Olvanil AMPK AMPK Pathway Olvanil->AMPK Activates Invasion Cell Invasion AMPK->Invasion Inhibits

Olvanil inhibits SCLC invasion via the AMPK pathway.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for assessing the in vitro effects of a compound like Olvanil on cancer cell lines.

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., A375, SK-MEL 28) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Olvanil Preparation (Stock Solution & Dilutions) Treatment Incubation with Olvanil (72 hours) Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH BrdU BrdU Assay (Proliferation) Treatment->BrdU Data_Analysis IC50 Calculation & Statistical Analysis MTT->Data_Analysis LDH->Data_Analysis BrdU->Data_Analysis

Workflow for in vitro evaluation of Olvanil.

References

A Comparative Guide to N-Vanillyloctanamide-Induced Currents in Patch-Clamp Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological properties of N-Vanillyloctanamide and its alternatives, focusing on their effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel as measured by patch-clamp techniques. Due to the limited availability of direct patch-clamp data for this compound, this guide will utilize data from its close structural analog, N-Vanillylnonanamide (Nonivamide) , for a comprehensive comparison with the well-characterized TRPV1 agonist, Capsaicin .

Data Presentation: Comparative Analysis of TRPV1 Agonists

The following tables summarize the quantitative data obtained from whole-cell patch-clamp experiments on TRPV1 channels, typically expressed in HEK293 cells. These parameters are crucial for understanding the potency, efficacy, and kinetics of channel activation by different vanilloid compounds.

CompoundEC50 (µM)Maximal Efficacy (% of Capsaicin)Activation Kinetics (τ_act, ms)Deactivation Kinetics (τ_deact, ms)Current Density (pA/pF)
Capsaicin 0.44 - 1.4[1][2]100% (Reference)164 - 1107 (concentration-dependent)[3]741 - 1121 (concentration-dependent)[3]-33 ± 10 (at -60 mV, 0.1 µM)[3]
Nonivamide (as N-Vanillylnonanamide) ~0.05 - 0.1 (estimated based on structural similarity and limited data)Potentially lower than Capsaicin[1]Slower than Capsaicin (inferred)Slower than Capsaicin (inferred)Data not available
Other Synthetic Agonist (CPIPC) 1.56 ± 0.13[4]61.82 ± 0.49%[4]Data not availableData not availableData not available

Note: The data for Nonivamide is limited, and the EC50 is an estimation based on its structural similarity to other potent capsaicinoids. Further direct patch-clamp studies are required for a precise quantitative comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are typical protocols for whole-cell patch-clamp recordings of TRPV1 currents.

Cell Preparation and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.

  • Transfection: Cells are transiently transfected with a plasmid encoding the human or rat TRPV1 channel. A co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells for recording.

  • Plating: Transfected cells are plated onto glass coverslips 24-48 hours before the experiment.

Whole-Cell Patch-Clamp Recording
  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording:

    • A coverslip with transfected cells is placed in the recording chamber and perfused with the external solution.

    • A micropipette is brought into contact with a cell membrane, and a high-resistance seal (GΩ seal) is formed by applying gentle suction.

    • The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • Currents are recorded in response to the application of agonists using a perfusion system. Voltage steps or ramps can be applied to study the voltage-dependency of the currents.

  • Data Acquisition and Analysis:

    • Currents are amplified, filtered (e.g., at 2 kHz), and digitized (e.g., at 10 kHz).

    • Data analysis software is used to measure current amplitudes, activation and deactivation kinetics (by fitting exponential functions), and to construct dose-response curves to determine EC50 values. Current density is calculated by dividing the peak current amplitude by the cell capacitance.

Mandatory Visualization

Signaling Pathway of TRPV1 Activation

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel by vanilloid compounds.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens pore Na_influx Na⁺ Influx TRPV1->Na_influx Opens pore Vanilloid This compound (or other vanilloid) Vanilloid->TRPV1 Binds to intracellular vanilloid binding site Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Pain Sensation) AP->Signal PKC PKC PKC->TRPV1 Phosphorylates & Sensitizes PKA PKA PKA->TRPV1 Phosphorylates & Sensitizes PLC PLC PLC->PKC Activates GPCR GPCR GPCR->PLC Activates

Caption: TRPV1 activation by vanilloids leads to cation influx, depolarization, and pain signaling.

Experimental Workflow for Patch-Clamp Analysis

This diagram outlines the key steps involved in a whole-cell patch-clamp experiment to measure vanilloid-induced currents.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (HEK293 Transfection) Start->Cell_Prep Pipette_Prep Pipette Fabrication & Filling Start->Pipette_Prep Seal Gigaohm Seal Formation Cell_Prep->Seal Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Current (Holding at -60mV) Whole_Cell->Baseline Agonist_App Apply this compound (or alternative) Baseline->Agonist_App Record_Current Record Agonist-Induced Current Agonist_App->Record_Current Washout Washout Record_Current->Washout Analysis Data Analysis (Amplitude, Kinetics, EC50) Record_Current->Analysis Washout->Baseline Repeat for different concentrations End End Analysis->End

Caption: Workflow for whole-cell patch-clamp analysis of vanilloid-induced TRPV1 currents.

Logical Relationship for Comparative Analysis

The following diagram illustrates the logical framework for comparing this compound (represented by its analog) with other TRPV1 agonists.

Comparative_Analysis cluster_compounds TRPV1 Agonists cluster_params Electrophysiological Parameters NVO This compound (via Nonivamide) Potency Potency (EC50) NVO->Potency Efficacy Efficacy (Imax) NVO->Efficacy Kinetics Kinetics (τ_act/τ_deact) NVO->Kinetics Voltage_Dep Voltage Dependence NVO->Voltage_Dep Capsaicin Capsaicin (Reference) Capsaicin->Potency Capsaicin->Efficacy Capsaicin->Kinetics Capsaicin->Voltage_Dep Others Other Synthetic Analogs Others->Potency Others->Efficacy Others->Kinetics Others->Voltage_Dep Conclusion Comparative Conclusion Potency->Conclusion Efficacy->Conclusion Kinetics->Conclusion Voltage_Dep->Conclusion

Caption: Logical framework for the comparative analysis of TRPV1 agonists.

References

Comparative Analysis of the Antinociceptive Effects of N-Vanillyloctanamide and Standard Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the antinociceptive properties of N-Vanillyloctanamide, a synthetic capsaicin analog, reveals its potential as a potent analgesic agent. This guide provides a comparative analysis of its efficacy against well-established analgesics—morphine, non-steroidal anti-inflammatory drugs (NSAIDs), and paracetamol—supported by experimental data from murine models of nociception.

This compound, a member of the vanilloid family, exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling pathways. This mechanism of action distinguishes it from traditional analgesics and offers a promising avenue for the development of novel pain therapeutics.

Quantitative Comparison of Antinociceptive Efficacy

To provide a clear and objective comparison, the following tables summarize the effective doses (ED50) and effective dose ranges of this compound and known analgesics in two standard preclinical pain models: the hot plate test and the formalin test.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal nociceptive stimuli and is particularly sensitive to centrally acting analgesics. The latency to a painful response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.

CompoundEffective Dose (ED50) / Dose Range (mg/kg, s.c. unless otherwise specified)Animal Model
This compound (Capsaicin) 0.3 - 2.6 nmol (intrathecal)[1]Mouse
Morphine 5.73 - 8.98[2]Mouse
Aspirin No significant effect at 50-200 mg/kg[3]Mouse
Paracetamol --
Indomethacin --
Naproxen --

Note: Data for this compound is based on its parent compound, capsaicin, due to limited direct comparative studies. Further research is needed to establish the precise ED50 of this compound.

Formalin Test

The formalin test induces a biphasic nociceptive response: an initial acute phase (neurogenic pain) followed by a later tonic phase (inflammatory pain). This model allows for the differentiation of analgesic effects on different pain modalities.

CompoundEffective Dose (ED50) / Dose Range (mg/kg, s.c. unless otherwise specified) - Phase I (Acute)Effective Dose (ED50) / Dose Range (mg/kg, s.c. unless otherwise specified) - Phase II (Inflammatory)Animal Model
This compound (Olvanil) Effective[4]Effective[4]Mouse/Rat
Capsaicin 100 µg (intraplantar)[5]100 µg (intraplantar)[5]Mouse
Morphine 2.45[6]3.52[6]Mouse
Aspirin 200 - 400[7]300 - 400[7]Mouse
Paracetamol 200 - 400[7]100.66[6]Mouse
Indomethacin Ineffective[8]Effective[8]Mouse
Naproxen Ineffective[8]Effective[8]Mouse

Note: Data for this compound is based on its close analog, Olvanil, and its parent compound, capsaicin. The formalin test demonstrates the efficacy of this compound analogs in both neurogenic and inflammatory pain phases.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Hot Plate Test Protocol
  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52 ± 0.1°C is used.[2]

  • Animals: Male Swiss-Webster mice are utilized.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • Each mouse is individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., paw licking, shaking, or jumping) is recorded.[2]

    • A cut-off time of 30 or 60 seconds is implemented to prevent tissue damage.[2]

    • The test compound or vehicle is administered subcutaneously (s.c.) or via the specified route at a predetermined time before the test.

Formalin Test Protocol
  • Apparatus: A transparent observation chamber.

  • Animals: Male Swiss-Webster mice are used.

  • Procedure:

    • Animals are acclimated to the observation chambers for at least 30 minutes prior to the experiment.

    • 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

    • Immediately after injection, the mouse is returned to the observation chamber.

    • The cumulative time spent licking the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (20-30 minutes post-injection).[8]

    • The test compound or vehicle is administered prior to the formalin injection according to the study design.

Signaling Pathways and Mechanisms of Action

The antinociceptive effects of this compound and the compared analgesics are mediated by distinct signaling pathways.

This compound (TRPV1 Pathway)

This compound, like capsaicin, is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.

TRPV1_Pathway This compound This compound TRPV1 TRPV1 This compound->TRPV1 Binds to Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Desensitization Receptor Desensitization TRPV1->Desensitization Prolonged activation leads to Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Figure 1. this compound activates the TRPV1 receptor, leading to cation influx, neuronal depolarization, and the transmission of a pain signal. Prolonged activation can lead to receptor desensitization, contributing to its analgesic effect.

Morphine (Opioid Receptor Pathway)

Morphine is a classic opioid analgesic that primarily acts on μ-opioid receptors (MOR) in the central and peripheral nervous systems.

Opioid_Pathway Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel ↓ Ca²⁺ Influx (Presynaptic) Gi->Ca_Channel K_Channel ↑ K⁺ Efflux (Postsynaptic) Gi->K_Channel cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability Ca_Channel->Reduced_Excitability Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Reduced_Excitability

Figure 2. Morphine's binding to μ-opioid receptors activates inhibitory G-proteins, leading to reduced neuronal excitability and analgesia.

NSAIDs (Cyclooxygenase Pathway)

Non-steroidal anti-inflammatory drugs like indomethacin, naproxen, and aspirin exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A₂ COX1_2 COX-1 & COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain NSAIDs NSAIDs NSAIDs->COX1_2 Inhibit

Figure 3. NSAIDs block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes, thereby reducing inflammation and pain.

Conclusion

This compound and its analogs demonstrate significant antinociceptive effects in established preclinical models of pain. Its unique mechanism of action via the TRPV1 receptor offers a distinct advantage, particularly in its efficacy against both neurogenic and inflammatory pain, as suggested by the formalin test data. While direct comparative data with a full panel of standard analgesics is still emerging, the available evidence suggests that this compound holds considerable promise as a novel analgesic. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human pain management.

References

Safety Operating Guide

Proper Disposal of N-Vanillyloctanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

N-Vanillyloctanamide, a capsaicinoid, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the proper disposal of this compound in research and drug development settings.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This compound is a potent irritant, and proper PPE is the first line of defense against exposure.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile rubber gloves are recommended. Always wash hands after removing gloves.[1]

  • Body Protection: A fully-buttoned lab coat should be worn.[1]

All handling of pure this compound or concentrated solutions should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[1][2] If handling outside of a fume hood is unavoidable, an approved and certified respirator is required.[1]

II. Disposal Procedures for this compound

The proper disposal method for this compound depends on its concentration and form (pure substance, solution, or contaminated materials).

Pure this compound and Concentrated Solutions (>1%)

Pure this compound and solutions with a concentration greater than 1% (1000 ppm) must be treated as dangerous/hazardous waste.[1]

Step-by-Step Disposal Protocol:

  • Containerization: Collect the waste in a sealable and compatible chemical waste container.[1]

  • Labeling: Attach a completed Dangerous Waste label to the container as soon as the first waste is added.[1]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources and incompatible materials.[1]

  • Collection: When the container is full or no longer in use, arrange for chemical waste collection through your institution's Environmental Health and Safety (EHS) office by completing a Chemical Collection Request Form.[1]

Dilute Solutions (<1%)

Solutions containing less than 1% this compound may be eligible for drain disposal, depending on local regulations.[1] Always consult your institution's EHS guidelines and local wastewater regulations before proceeding.

Procedure for Drain Disposal (if permissible):

  • Verification: Confirm with your EHS office that drain disposal of dilute capsaicinoid solutions is permitted.

  • Dilution: Ensure the concentration is below the acceptable limit.

  • Flushing: Slowly pour the solution down the drain with copious amounts of cold running water.[3]

  • Continued Flushing: Allow the water to run for several minutes after the solution has been poured to ensure it is fully flushed through the plumbing system.[4]

Empty Containers

Empty containers that held this compound must also be managed as dangerous waste, as they can retain residual amounts of the chemical.[1]

Spill Cleanup

In the event of a spill, the primary goal is to prevent the formation of airborne dust.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.[2]

  • Containment: Wet absorbent material and gently wipe up the spilled powder or solution to avoid aerosolization.[2]

  • Collection: Place the contaminated absorbent material into a suitable container for hazardous waste disposal.[2]

  • Decontamination: Thoroughly clean the surface with water to remove any residual contamination.[2]

  • Disposal: Dispose of all cleanup materials as hazardous waste.[2]

III. Quantitative Data Summary

The available safety data sheets and handling documents do not provide a range of quantitative data suitable for a comparative table. The primary threshold identified is the concentration for determining the disposal method.

Parameter Value Guidance
Concentration for Hazardous Waste Disposal > 1% (1000 ppm)Must be collected for chemical waste disposal.[1]
Concentration for Potential Drain Disposal < 1%Permissibility is subject to local regulations.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_start cluster_assess cluster_disposal_paths cluster_hazardous_actions cluster_dilute_actions cluster_end start Start: this compound Waste Generated assess_concentration Assess Waste Type and Concentration start->assess_concentration hazardous_waste Pure Substance, Concentrated Solution (>1%), or Empty Container assess_concentration->hazardous_waste Pure / >1% / Empty Container dilute_solution Dilute Solution (<1%) assess_concentration->dilute_solution <1% Solution spill_materials Spill Cleanup Materials assess_concentration->spill_materials Spill Material collect_hazardous Collect in Labeled, Sealed Container hazardous_waste->collect_hazardous check_regulations Check Local Regulations for Drain Disposal dilute_solution->check_regulations spill_materials->collect_hazardous request_pickup Request EHS Chemical Waste Pickup collect_hazardous->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal check_regulations->collect_hazardous Not Permitted drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal Permitted drain_disposal->end_disposal

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-Vanillyloctanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of N-Vanillyloctanamide, a capsaicin analog. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research activities.

Health Hazard Summary

This compound is a potent chemical irritant that can cause significant adverse health effects upon exposure. It is classified as toxic if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[1][2] All personnel must be thoroughly familiar with the hazards and proper handling procedures before working with this compound.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[1]
Eye Damage/Irritation Causes serious eye damage.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[1][2][3]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles with a full seal are required.[3] A face shield should be used in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are essential for protecting the skin from the oily substance.[4] Given that the material can cause skin sensitization, care must be taken when removing gloves to avoid any skin contact.[3]

  • Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted inside a certified chemical fume hood.[5] If there is a risk of inhalation outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[6]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling Checklist
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the manufacturer's SDS for this compound.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in proper working order.[6]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, and place them within the chemical fume hood.

  • Work Area Decontamination: The designated work area within the fume hood should be clean and free of any unnecessary items.

Handling the Compound
  • Transfer and Weighing: All transfers and weighing of this compound powder must be performed inside a chemical fume hood to prevent the inhalation of dust particles.[5]

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Personal Contact: At all times, avoid direct contact with the substance, including inhalation.[3]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[2] If breathing is difficult or stops, provide respiratory assistance and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and contact a poison control center or physician immediately.[2][7]

  • Spill Response: For small spills (<100mg) within a fume hood, gently cover the spill with a wet absorbent material to prevent dust formation and carefully wipe it up.[5] Place all cleanup materials in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and containers, in a clearly labeled, sealed, and suitable container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure: Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision-making and action steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Transfer in Fume Hood prep_workspace->handle_weigh Start Experiment handle_experiment Perform Experiment handle_weigh->handle_experiment post_decontaminate Decontaminate Workspace handle_experiment->post_decontaminate Experiment Complete post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_doff Doff PPE post_dispose->post_doff end End post_doff->end emergency_spill Spill Occurs spill_small Small Spill in Hood? emergency_spill->spill_small spill_large Large Spill / Outside Hood emergency_spill->spill_large emergency_exposure Personal Exposure exposure_skin Skin/Eye Contact emergency_exposure->exposure_skin exposure_inhalation Inhalation emergency_exposure->exposure_inhalation exposure_ingestion Ingestion emergency_exposure->exposure_ingestion spill_cleanup Clean with Wet Absorbent spill_small->spill_cleanup Yes spill_evacuate Evacuate & Call EHS spill_large->spill_evacuate No first_aid_flush first_aid_flush exposure_skin->first_aid_flush Flush with Water (15 min) first_aid_air first_aid_air exposure_inhalation->first_aid_air Move to Fresh Air first_aid_rinse first_aid_rinse exposure_ingestion->first_aid_rinse Rinse Mouth seek_medical seek_medical first_aid_flush->seek_medical Seek Medical Attention first_aid_air->seek_medical Seek Medical Attention first_aid_rinse->seek_medical Seek Medical Attention start Start start->prep_sds

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Vanillyloctanamide
Reactant of Route 2
Reactant of Route 2
N-Vanillyloctanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.